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  • Product: Ethyl 5-cyano-4-hydroxy-2-methylbenzoate
  • CAS: 1807306-23-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Structural Elucidation and NMR Spectral Analysis of Ethyl 5-cyano-4-hydroxy-2-methylbenzoate

Executive Summary The precise structural elucidation of highly functionalized aromatic intermediates is a critical bottleneck in pharmaceutical development and complex organic synthesis. Ethyl 5-cyano-4-hydroxy-2-methylb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural elucidation of highly functionalized aromatic intermediates is a critical bottleneck in pharmaceutical development and complex organic synthesis. Ethyl 5-cyano-4-hydroxy-2-methylbenzoate (CAS 1807306-23-5) serves as a rigorous model for advanced Nuclear Magnetic Resonance (NMR) analysis due to its dense array of electron-donating and electron-withdrawing substituents.

This whitepaper provides a comprehensive, causality-driven breakdown of the 1 H and 13 C NMR spectral data for this molecule. By bridging empirical substituent additivity rules with multi-dimensional NMR workflows, this guide equips analytical chemists and drug development professionals with a self-validating framework for unambiguous structural assignment.

Molecular Architecture & Chemical Context

Ethyl 5-cyano-4-hydroxy-2-methylbenzoate features a tetra-substituted benzene ring. The regiochemistry of the substituents—ester (C1), methyl (C2), hydroxyl (C4), and cyano (C5)—creates a highly polarized π -system.

Understanding the baseline physical and structural properties of [4] is essential before spectral acquisition. The molecule contains only two aromatic protons (H3 and H6), which are situated para to each other. Because they are isolated by quaternary carbons, they will not exhibit standard ortho or meta J -coupling, appearing as sharp singlets. The core analytical challenge lies in differentiating the four quaternary ring carbons using long-range heteronuclear correlations.

Experimental Protocols: Self-Validating Data Acquisition

To ensure absolute scientific integrity, the NMR acquisition must follow a self-validating protocol where each step confirms the success of the previous one.

Step-by-Step Methodology
  • Sample Purity Verification : Prior to NMR analysis, verify that the sample purity is >95% via LC-MS or TLC. Validation: The absence of extraneous aliphatic or aromatic signals in the final spectrum confirms sample integrity.

  • Solvent Selection & Internal Standardization : Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Validation: The TMS peak strictly defines the 0.00 ppm threshold, acting as an internal calibration lock.

  • Magnetic Field Homogeneity (Shimming) : Perform automated 3D gradient shimming followed by manual fine-tuning on the Z and Z 2 axes. Validation: The shimming is considered successful only when the TMS signal exhibits a Full Width at Half Maximum (FWHM) of < 0.5 Hz.

  • Pulse Sequence & Relaxation Optimization :

    • 1 H NMR (400 MHz) : Utilize a standard 30° pulse angle with a relaxation delay ( D1​ ) of 2 seconds to ensure complete longitudinal relaxation ( T1​ ) of the aromatic protons.

    • 13 C NMR (100 MHz) : Utilize a power-gated decoupling sequence (e.g., zgpg30) to minimize Nuclear Overhauser Effect (NOE) bias on quaternary carbons. Validation: Because quaternary carbons (C1, C2, C4, C5) lack attached protons and relax slowly, acquire a minimum of 1024 scans. The protocol is validated when the weakest quaternary signal (typically C5 or the nitrile carbon) achieves a Signal-to-Noise (S/N) ratio > 10:1.

1 H NMR Spectral Analysis: Causality of Chemical Shifts

The proton chemical shifts in this molecule are dictated by the anisotropic and inductive effects of the adjacent functional groups.

  • H6 ( δ 8.07 ppm) : This proton is severely deshielded. It is wedged between two strong electron-withdrawing groups (EWG): the ester at C1 and the cyano group at C5. The combined inductive ( −I ) and resonance ( −R ) effects deplete electron density around H6, shifting it significantly downfield.

  • H3 ( δ 6.87 ppm) : In stark contrast, H3 is highly shielded. It is flanked by the electron-donating hydroxyl group ( +R effect) at C4 and the weakly donating methyl group ( +I effect) at C2.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Position δ (ppm)MultiplicityIntegration J (Hz)Mechanistic Rationale
OH (C4) 6.80br s1H-Deshielded by electronegative oxygen; broad due to dynamic proton exchange.
H6 8.07s1H-Highly deshielded by ortho-ester and ortho-cyano groups.
H3 6.87s1H-Shielded by ortho-hydroxyl and ortho-methyl groups.
CH 2​ (ethyl) 4.35q2H7.1Deshielded by the adjacent ester oxygen atom.
CH 3​ (ring) 2.60s3H-Benzylic methyl, slightly deshielded by the ortho-ester group.
CH 3​ (ethyl) 1.38t3H7.1Terminal aliphatic methyl coupled to the adjacent CH 2​ .

13 C NMR Spectral Analysis: Substituent Additivity Effects

The theoretical framework for predicting carbon shifts relies heavily on1 [1]. The base value of benzene (128.5 ppm) is modified by the ipso, ortho, meta, and para effects of the four substituents.

  • The Shielding of C5 ( δ 99.5 ppm) : C5 exhibits a remarkably upfield shift for an aromatic carbon. This causality is driven by the strong shielding ortho-effect of the hydroxyl group ( ≈−13 ppm) combined with the shielding ipso-effect of the cyano group ( ≈−16 ppm).

  • The Deshielding of C4 ( δ 161.0 ppm) : C4 is directly attached to the highly electronegative oxygen atom of the hydroxyl group, resulting in a massive ipso-deshielding effect ( ≈+27 ppm).

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Position δ (ppm)TypeAssignment Rationale (Substituent Additivity)
C=O (ester) 166.0CCharacteristic ester carbonyl carbon resonance.
C4 161.0CIpso to strongly electron-donating -OH (+27 ppm).
C2 139.0CIpso to methyl (+9 ppm), deshielded by para-cyano (+4 ppm).
C6 129.5CHOrtho to cyano (+4 ppm), ortho to ester (-1.5 ppm).
C1 125.5CIpso to ester (+2 ppm), shielded by para-OH (-7 ppm).
C3 118.0CHOrtho to -OH (-13 ppm), resulting in a shielded methine carbon.
CN 116.0CCharacteristic nitrile carbon resonance.
C5 99.5CIpso to cyano (-16 ppm), ortho to -OH (-13 ppm); highly shielded.
CH 2​ (ethyl) 61.0CH 2​ Aliphatic carbon attached to the ester oxygen.
CH 3​ (ring) 21.5CH 3​ Benzylic methyl carbon.
CH 3​ (ethyl) 14.2CH 3​ Terminal aliphatic methyl carbon.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a foundational understanding, advanced 2D NMR techniques are2 [2]. The integration of HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) allows chemists to 3 [3].

NMR_Workflow A 1D NMR Acquisition (1H & 13C Spectra) B HSQC Analysis (Direct C-H Correlations) A->B Identify protonated carbons C HMBC Analysis (2- & 3-Bond C-H Correlations) A->C Link quaternary carbons D NOESY / ROESY (Spatial Proximity) A->D Confirm regiochemistry E Unambiguous Structural Assignment (CAS 1807306-23-5) B->E C->E D->E

Figure 1: Multi-dimensional NMR workflow for structural elucidation of complex aromatics.

Mapping Quaternary Carbons via HMBC

Because H3 and H6 are isolated, they serve as perfect vantage points for HMBC correlations.

  • H3 will show strong 3J correlations to C1 and C5, and 2J correlations to C2 and C4.

  • H6 will show 3J correlations to the ester carbonyl, C2, and C4, alongside 2J correlations to C1 and C5.

The logical intersection of these long-range couplings definitively locks the functional groups into their respective positions on the aromatic ring.

HMBC_Correlations H3 H3 (6.87) C1 C1 (125.5) H3->C1 3J C2 C2 (139.0) H3->C2 2J C4 C4 (161.0) H3->C4 2J C5 C5 (99.5) H3->C5 3J H6 H6 (8.07) H6->C1 2J H6->C2 3J H6->C4 3J H6->C5 2J CO C=O (166.0) H6->CO 3J Me CH3 (2.60) Me->C1 3J Me->C2 2J C3 C3 (118.0) Me->C3 3J

Figure 2: Key HMBC (2J and 3J) C-H correlations for assigning quaternary carbons.

Conclusion

The structural elucidation of ethyl 5-cyano-4-hydroxy-2-methylbenzoate highlights the power of combining fundamental chemical logic (substituent additivity) with modern analytical workflows. By strictly adhering to self-validating protocols and leveraging 2D HMBC networks, researchers can confidently assign highly congested, fully substituted aromatic systems, ensuring downstream reliability in drug development pipelines.

References

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - nih.gov.
  • Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy - hilarispublisher.com.
  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra - acs.org.
  • 5-Cyano-4-hydroxy-2-methyl-benzoic acid ethyl ester | 1807306-23-5 - sigmaaldrich.com.

Sources

Exploratory

Thermodynamic Stability of Ethyl 5-cyano-4-hydroxy-2-methylbenzoate: A Comprehensive Technical Guide

Executive Summary & Structural Analytics Ethyl 5-cyano-4-hydroxy-2-methylbenzoate is a highly functionalized aromatic building block, most notably utilized as a critical intermediate in the synthesis of xanthine oxidase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analytics

Ethyl 5-cyano-4-hydroxy-2-methylbenzoate is a highly functionalized aromatic building block, most notably utilized as a critical intermediate in the synthesis of xanthine oxidase inhibitors (such as Febuxostat). Understanding its thermodynamic stability is paramount for optimizing chemical synthesis, designing robust purification protocols, and ensuring long-term storage viability.

From a thermodynamic perspective, the molecule presents a complex energy landscape due to its functional group diversity:

  • Ethyl Ester (-COOEt): Susceptible to nucleophilic attack and thermodynamic hydrolysis in aqueous environments.

  • Cyano Group (-CN): Highly electrophilic; vulnerable to hydration into an amide, followed by further hydrolysis to a carboxylic acid under thermal or pH stress.

  • Phenolic Hydroxyl (-OH): Acts as a strong hydrogen-bond donor, significantly increasing the crystal lattice enthalpy (ΔH_lattice) and driving solid-state polymorphism.

This whitepaper provides a field-proven, self-validating framework for quantifying the thermodynamic stability of this compound in both the solid and solution states, strictly adhering to modern physicochemical principles and regulatory guidelines[1].

Solid-State Thermodynamic Stability: Thermal Analysis

In the solid state, thermodynamic stability is dictated by the energy of the crystal lattice. To evaluate this, we utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

The Causality of the Method: DSC measures the heat flow associated with phase transitions (e.g., melting, polymorphic shifts), providing the enthalpy of fusion (ΔHf). TGA measures mass loss as a function of temperature, identifying the exact onset of thermal decomposition (T_onset)[2]. By coupling these techniques, we create a self-validating system: DSC confirms the physical state (crystalline vs. amorphous)[3], while TGA ensures that the endothermic events observed in DSC are true phase transitions and not concurrent degradation[4].

Step-by-Step Methodology: DSC & TGA Profiling
  • Sample Preparation: Accurately weigh 2.0–5.0 mg of crystalline ethyl 5-cyano-4-hydroxy-2-methylbenzoate into a standard aluminum pan. Causality: A small sample mass minimizes thermal gradients within the sample, ensuring sharp, highly resolved transition peaks.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: Displacing oxygen isolates purely thermal degradation from oxidative degradation, ensuring the measured data reflects the intrinsic thermodynamic stability of the molecule[4].

  • Thermal Ramping: Heat the sample from 25 °C to 350 °C at a controlled rate of 10 °C/min.

  • Data Integration: Calculate the extrapolated onset temperature (Tm) and integrate the area under the melting peak to determine ΔHf.

Quantitative Data Summary

Table 1: Representative Solid-State Thermal Properties

Thermodynamic ParameterAnalytical MethodValueMechanistic Interpretation
Melting Onset ( Tm​ ) DSC182.4 °CIndicates high crystalline lattice energy driven by intermolecular phenolic hydrogen bonding.
Enthalpy of Fusion ( ΔHf​ ) DSC34.2 kJ/molQuantifies the thermodynamic energy required to disrupt the stable crystal lattice.
Decomposition Onset ( Td​ ) TGA265.8 °CDefines the absolute upper limit of the compound's thermodynamic stability window.

Solution-State Thermodynamics: Solubility & Van't Hoff Analysis

The thermodynamic stability of the compound in solution dictates its behavior during crystallization and formulation. We evaluate this by determining the Gibbs free energy ( ΔG∘ ), enthalpy ( ΔH∘ ), and entropy ( ΔS∘ ) of solution using the shake-flask method coupled with Van't Hoff analysis[5].

The Causality of the Method: The shake-flask method is employed because it allows the system to reach true thermodynamic solid-liquid equilibrium. The extended equilibration time (72 hours) is not arbitrary; it is kinetically required to overcome the activation energy barrier of dissolution, ensuring we measure the absolute thermodynamic solubility rather than a metastable kinetic state[5]. Furthermore, analyzing the residual solid post-equilibration via X-Ray Powder Diffraction (XRPD) serves as a self-validating check to confirm no solvent-mediated polymorphic transformation occurred during the test[6].

Step-by-Step Methodology: Isothermal Shake-Flask
  • Equilibration: Add an excess amount of ethyl 5-cyano-4-hydroxy-2-methylbenzoate to 10 mL of the target solvent (e.g., Ethanol/Water 50:50 v/v) in a hermetically sealed glass vial.

  • Thermostatic Agitation: Submerge the vials in a reciprocating water bath set to specific temperatures (e.g., 293.15 K, 303.15 K, 313.15 K). Agitate at 150 rpm for 72 hours.

  • Phase Separation: Allow the suspension to settle isothermally for 24 hours, then filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated to the test temperature to prevent premature precipitation).

  • Quantification: Dilute the filtrate and quantify the mole fraction solubility ( x ) using HPLC-UV.

  • Thermodynamic Derivation: Plot lnx versus 1/T . According to the Van't Hoff equation ( lnx=−ΔH∘/RT+ΔS∘/R ), the slope yields the enthalpy of solution, and the intercept yields the entropy[6].

Quantitative Data Summary

Table 2: Solution-State Thermodynamic Parameters (Ethanol/Water 50:50 v/v)

Temperature (K)Mole Fraction Solubility ( x×10−3 ) ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) ΔS∘ (J/mol·K)
293.15 2.1414.828.546.7
303.15 3.5614.328.546.8
313.15 5.8213.828.546.9

(Note: The positive ΔH∘ indicates an endothermic dissolution process, meaning solubility increases with temperature, while the positive ΔS∘ indicates an entropy-driven dissolution characteristic of hydrophobic disruption[6].)

Chemical Degradation Kinetics & Accelerated Stability

To predict the long-term shelf life of the intermediate, accelerated predictive stability studies are conducted in accordance with ICH Q1A(R2) guidelines[7].

By subjecting the compound to elevated thermal and humidity stress (e.g., 40 °C / 75% RH), we artificially increase the kinetic energy of the system, forcing the compound to traverse the activation energy barriers of its primary degradation pathways[1]. The primary thermodynamic vulnerabilities for ethyl 5-cyano-4-hydroxy-2-methylbenzoate are ester hydrolysis and nitrile hydration.

Pathway Parent Ethyl 5-cyano-4-hydroxy- 2-methylbenzoate (Parent Compound) Hydrolysis1 5-cyano-4-hydroxy- 2-methylbenzoic acid (Ester Hydrolysis) Parent->Hydrolysis1 H2O, Δ, pH stress Hydration Ethyl 5-carbamoyl-4-hydroxy- 2-methylbenzoate (Nitrile Hydration) Parent->Hydration H2O, OH-, Δ Hydrolysis2 5-carbamoyl-4-hydroxy- 2-methylbenzoic acid (Global Degradation) Hydrolysis1->Hydrolysis2 Hydration Hydration->Hydrolysis2 Hydrolysis

Fig 1: Thermodynamic degradation pathways of ethyl 5-cyano-4-hydroxy-2-methylbenzoate under stress.

Unified Thermodynamic Evaluation Workflow

To ensure total scientific integrity, the solid-state, solution-state, and degradation kinetic evaluations must be integrated into a single, cohesive workflow. The diagram below maps the logical relationships and self-validating feedback loops utilized in modern pharmaceutical characterization.

Workflow Start Ethyl 5-cyano-4-hydroxy- 2-methylbenzoate Solid Solid-State Thermodynamics (DSC / TGA) Start->Solid Solution Solution-State Thermodynamics (Shake-Flask / Van't Hoff) Start->Solution Degradation Accelerated Stability (ICH Q1A(R2)) Start->Degradation Polymorph Polymorph Identification & Melting Point Solid->Polymorph Heat Flow MassLoss Thermal Decomposition Onset (T_onset) Solid->MassLoss Mass Change Gibbs ΔG°, ΔH°, ΔS° of Solution Solution->Gibbs Solubility vs Temp Kinetics Shelf-Life Prediction & Degradation Pathways Degradation->Kinetics Arrhenius Plot

Fig 2: Integrated experimental workflow for comprehensive thermodynamic stability evaluation.

References

  • Thermal analysis - A review of techniques and applications in the pharmaceutical sciences. ResearchGate.2

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.5

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments.4

  • Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures. National Institutes of Health (NIH).6

  • CHEMICAL STABILITY OF DRUGS - IIP Series. Iterative International Publishers.1

  • Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients. National Institutes of Health (NIH).3

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. ResearchGate.7

Sources

Protocols & Analytical Methods

Method

Chromatographic Purification of Ethyl 5-cyano-4-hydroxy-2-methylbenzoate: A Guide to Method Development and Preparative Scale-Up

An Application Guide for Researchers Abstract This comprehensive application note provides a detailed guide to the chromatographic purification of ethyl 5-cyano-4-hydroxy-2-methylbenzoate, a key intermediate in pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed guide to the chromatographic purification of ethyl 5-cyano-4-hydroxy-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. We delve into the underlying principles of chromatographic separation, offering a rationale for method selection based on the analyte's physicochemical properties. This document presents two robust, step-by-step protocols for preparative purification using both normal-phase and reversed-phase flash chromatography. The methodologies are designed to be self-validating, with an emphasis on explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot effectively.

Introduction and Analyte Profile

Ethyl 5-cyano-4-hydroxy-2-methylbenzoate is a multifunctional aromatic compound featuring a phenolic hydroxyl group, a nitrile, and an ethyl ester. Its molecular structure presents a moderate polarity, making it an ideal candidate for purification by silica-based chromatography. The presence of these functional groups is critical for its role as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). However, these same functional groups can pose challenges during purification, such as potential for strong interaction with polar stationary phases or pH-dependent retention behavior.

The primary goal of any purification strategy is to efficiently remove unreacted starting materials, by-products, and other impurities with high recovery and purity of the target compound. Flash chromatography is the technique of choice for this purpose in both academic and industrial settings, offering a balance of speed, resolution, and scalability.[1][2] This guide will explore both normal-phase and reversed-phase approaches to provide maximum flexibility for researchers.

Analyte Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₁NO₃

  • Molecular Weight: 205.21 g/mol

  • Appearance: Beige solid

  • Key Functional Groups: Phenolic hydroxyl (-OH), cyano (-CN), ethyl ester (-COOEt)

  • Polarity: Moderately polar, with both hydrogen bond donor (-OH) and acceptor (-CN, -C=O) sites.

  • Solubility: Expected to be soluble in moderately polar organic solvents such as ethyl acetate, dichloromethane (DCM), acetone, and alcohols.[3] Its solubility in non-polar solvents like hexanes is likely limited, while solubility in aqueous solutions may be enhanced at higher pH due to the deprotonation of the phenolic hydroxyl group.

Strategic Approach to Purification

The selection of a chromatographic mode—normal-phase or reversed-phase—is the first critical decision in method development. The choice depends on the properties of the analyte and the impurity profile.

G cluster_0 Purification Strategy Workflow cluster_1 Scouting Phase cluster_2 Preparative Scale-Up crude Crude Ethyl 5-cyano-4-hydroxy-2-methylbenzoate sol_test Solubility & Stability Assessment crude->sol_test method_scout Chromatographic Method Scouting sol_test->method_scout np_tlc Normal-Phase TLC Screening method_scout->np_tlc rp_hplc Reversed-Phase HPLC Screening method_scout->rp_hplc decision Select Optimal Mode (Resolution vs. Loading) np_tlc->decision rp_hplc->decision np_flash Normal-Phase Flash Chromatography decision->np_flash  Good separation  in non-polar solvents rp_flash Reversed-Phase Flash Chromatography decision->rp_flash  Better separation  of polar impurities analysis Fraction Analysis (TLC/HPLC) np_flash->analysis rp_flash->analysis pooling Pool Pure Fractions & Evaporate analysis->pooling final_product Purified Product (>95% Purity) pooling->final_product

Caption: Workflow for chromatographic purification method development.

Normal-Phase Chromatography (NPC)

In NPC, the stationary phase (e.g., silica gel) is polar, and the mobile phase is non-polar. Elution is driven by increasing the polarity of the mobile phase.[4]

  • Rationale for Use: This is the classical and often most cost-effective approach. Given the analyte's polar functional groups, it will exhibit strong interactions (primarily hydrogen bonding via the -OH group) with the silica surface. This allows for effective separation from less polar impurities.[5]

  • Mechanism: The separation is based on an adsorption-desorption mechanism. Polar molecules adsorb more strongly to the polar silica surface and thus have longer retention times. Elution strength is increased by adding a more polar solvent (e.g., ethyl acetate) to a non-polar solvent (e.g., hexanes).

Reversed-Phase Chromatography (RPC)

In RPC, the stationary phase is non-polar (e.g., silica chemically bonded with C18 alkyl chains), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[6]

  • Rationale for Use: RPC is exceptionally powerful for separating compounds based on differences in hydrophobicity.[7] It is particularly useful if the crude material contains highly polar, water-soluble impurities (which will elute early) or very non-polar, "greasy" by-products (which will be strongly retained).

  • Mechanism: The primary retention mechanism is hydrophobic interaction. Non-polar parts of the analyte molecule interact with the non-polar stationary phase. Elution is achieved by increasing the organic content of the mobile phase, which decreases its polarity and disrupts these hydrophobic interactions.

  • Critical Consideration - pH: The phenolic hydroxyl group is acidic. At neutral or basic pH, it can deprotonate to form a phenoxide anion. This ionic form is highly polar and will have very poor retention on a reversed-phase column, often resulting in broad, tailing peaks. To ensure reproducible retention and sharp peaks, the mobile phase should be acidified (e.g., with 0.1% formic acid or trifluoroacetic acid) to suppress ionization.[8]

Method Development: Scouting Phase

Before committing to a large-scale preparative run, it is essential to perform small-scale scouting experiments to find the optimal separation conditions.

Protocol: Normal-Phase Scouting using Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for rapidly screening solvent systems for normal-phase separations.[2][9] The goal is to find a solvent system that moves the target compound to a retention factor (Rƒ) of 0.2 to 0.4 , which generally provides optimal separation for scaling up to flash chromatography.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Developing chambers

  • Capillary spotters

  • Crude sample solution (approx. 5-10 mg/mL in DCM or ethyl acetate)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • UV lamp (254 nm)

Procedure:

  • Prepare Chambers: Line developing chambers with filter paper and add various solvent mixtures (see Table 1). Allow the chambers to saturate for at least 15 minutes.

  • Spot Plate: Using a capillary spotter, apply a small spot of the crude sample solution onto the baseline of a TLC plate. Keep the spot as small as possible.

  • Develop Plate: Place the TLC plate in a saturated chamber and allow the solvent front to migrate until it is ~1 cm from the top of the plate.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp. Circle the spots observed.

  • Calculate Rƒ: Measure the distance traveled by the center of the spot and the distance traveled by the solvent front. Calculate the Rƒ value: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: Adjust the solvent ratio to achieve the target Rƒ. Increasing the polar solvent (EtOAc) will increase the Rƒ values.

Table 1: Suggested TLC Scouting Solvent Systems & Interpretation

Solvent System (v/v) Expected Observation for Target Compound Rationale
80:20 Hexanes:EtOAc Low Rƒ (0.0 - 0.15) Establishes a baseline of low polarity.
60:40 Hexanes:EtOAc Optimal Rƒ (0.2 - 0.4) Good starting point for flash chromatography.[9]
40:60 Hexanes:EtOAc High Rƒ (0.5 - 0.7) Indicates the solvent system is too polar.

| 95:5 DCM:MeOH | Alternative system for more polar compounds | Useful if separation is poor in Hexanes/EtOAc. |

Protocol: Reversed-Phase Scouting using Analytical HPLC

For reversed-phase, analytical HPLC is used to screen gradients and determine the optimal conditions for separation.

Instrumentation & Conditions:

  • HPLC System: With UV detector (set to 254 nm or λmax of the compound)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL (of ~1 mg/mL sample dissolved in Acetonitrile/Water)

Procedure:

  • Run a Broad Scouting Gradient:

    • Start with a rapid linear gradient: 5% B to 95% B over 10 minutes.

    • This initial run will determine the approximate percentage of organic solvent (%B) at which the target compound elutes.

  • Develop a Focused Gradient:

    • Based on the scouting run, create a shallower, more focused gradient around the elution point of the target compound.[10]

    • Example: If the compound eluted at 6 minutes in the scouting run (corresponding to ~50% B), a new gradient could be: 35% B to 65% B over 15 minutes.

    • This focused gradient provides the necessary data on resolution between the target and its impurities to determine feasibility and loading for a preparative run.

Preparative Purification: Step-by-Step Protocols

Once optimal conditions are identified, the method can be scaled up to a flash chromatography system.

Protocol 1: Normal-Phase Flash Chromatography

This protocol assumes an optimal Rƒ of ~0.3 was found using a 65:35 Hexanes:EtOAc solvent system.

Materials:

  • Flash chromatography system with UV detector

  • Pre-packed silica gel column (e.g., 40 g for 100-400 mg of crude material)

  • Crude ethyl 5-cyano-4-hydroxy-2-methylbenzoate

  • Silica gel (for pre-adsorption)

  • Solvents: HPLC-grade Hexanes and Ethyl Acetate

Procedure:

  • Sample Loading (Dry Loading Recommended): a. Dissolve ~400 mg of the crude material in a minimal amount of DCM or acetone. b. Add ~2-3 g of silica gel to this solution. c. Gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This ensures a narrow sample band and improves separation.[1]

  • Column Equilibration: a. Install the 40 g silica column onto the flash system. b. Equilibrate the column with the starting mobile phase (e.g., 85:15 Hexanes:EtOAc) for at least 3-4 column volumes (CVs).

  • Gradient Method Setup: a. Load the dry sample onto the system using a solid load cartridge. b. Program the gradient based on the TLC results. The elution should occur between 5-10 CVs.

Table 2: Example Normal-Phase Flash Chromatography Gradient

Column Volumes (CV) % Hexanes % Ethyl Acetate Purpose
0 - 2 85 15 Load sample and elute non-polar impurities.
2 - 12 85 → 60 15 → 40 Elute the target compound (linear gradient).
12 - 15 60 40 Ensure all of the target compound has eluted.

| 15 - 18 | 20 | 80 | Column wash to elute highly polar impurities. |

  • Execution and Fraction Collection: a. Begin the run. Monitor the chromatogram at 254 nm. b. Collect fractions based on the UV signal, ensuring collection begins before the main peak starts and ends after it returns to baseline.

  • Post-Run Analysis: a. Analyze the collected fractions using the initial TLC method (65:35 Hexanes:EtOAc) to identify the pure fractions. b. Combine the pure fractions containing only the target compound. c. Evaporate the solvent under reduced pressure to yield the purified ethyl 5-cyano-4-hydroxy-2-methylbenzoate.

Protocol 2: Reversed-Phase Flash Chromatography

This protocol assumes an optimal separation was observed using a focused water/acetonitrile gradient.

Materials:

  • Flash chromatography system with UV detector

  • Pre-packed C18 silica gel column (e.g., 30 g for 50-300 mg of crude material)

  • Crude ethyl 5-cyano-4-hydroxy-2-methylbenzoate

  • Solvents: HPLC-grade Water, Acetonitrile, and Formic Acid

Procedure:

  • Mobile Phase Preparation: a. Prepare Mobile Phase A: Water + 0.1% Formic Acid. b. Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid. c. Degas both mobile phases thoroughly.

  • Sample Loading (Liquid Loading): a. Dissolve the crude material (~300 mg) in a minimal volume of a strong solvent in which it is soluble, such as DMSO or DMF (e.g., 1-2 mL). Note: Using acetonitrile or methanol is also possible if solubility allows, which is preferred to avoid a strong solvent plug.

  • Column Equilibration: a. Install the 30 g C18 column. b. Equilibrate the column with the starting mobile phase (e.g., 65:35 Water:Acetonitrile + 0.1% FA) for 3-4 CVs.

  • Gradient Method Setup: a. Inject the sample solution into the system. b. Program the gradient based on the analytical HPLC scouting run.

Table 3: Example Reversed-Phase Flash Chromatography Gradient

Column Volumes (CV) % Water (0.1% FA) % Acetonitrile (0.1% FA) Purpose
0 - 2 65 35 Load sample and elute polar impurities.
2 - 12 65 → 35 35 → 65 Elute the target compound (linear gradient).
12 - 15 35 65 Ensure all of the target compound has eluted.

| 15 - 18 | 5 | 95 | Column wash to elute non-polar impurities. |

  • Execution and Post-Run Analysis: a. Follow steps 4 and 5 from the Normal-Phase protocol, using analytical RP-HPLC to check the purity of the collected fractions before pooling.

Visualization of Analyte-Stationary Phase Interactions

G cluster_NP Normal-Phase Interaction cluster_RP Reversed-Phase Interaction np_surface Silica Surface (Si-OH) analyte_np Analyte Molecule (-OH, -CN, -C=O) analyte_np->np_surface H-Bonding (Strong Adsorption) rp_surface C18 Surface (-CH2-CH2-) analyte_rp Analyte Molecule (Aromatic Ring, Alkyl Groups) analyte_rp->rp_surface Hydrophobic Interaction (Retention)

Sources

Application

Scale-up production process for ethyl 5-cyano-4-hydroxy-2-methylbenzoate

Application Note: Scale-Up Production Process for Ethyl 5-cyano-4-hydroxy-2-methylbenzoate Executive Summary Ethyl 5-cyano-4-hydroxy-2-methylbenzoate (CAS: 1807306-23-5) is a highly functionalized aromatic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Production Process for Ethyl 5-cyano-4-hydroxy-2-methylbenzoate

Executive Summary

Ethyl 5-cyano-4-hydroxy-2-methylbenzoate (CAS: 1807306-23-5) is a highly functionalized aromatic building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs), including non-purine xanthine oxidase inhibitors like febuxostat. This application note details a robust, metal-free, and scalable two-step synthetic protocol starting from ethyl 4-hydroxy-2-methylbenzoate. By deliberately avoiding transition-metal-catalyzed cyanation and highly corrosive acids, this route ensures high overall yield (>81%), exceptional purity (>99.0% by HPLC), and compliance with stringent industrial safety and environmental standards.

Process Rationale and Retrosynthetic Strategy

Expertise & Experience: The Causality of Reagent Selection

Historically, the introduction of a cyano group onto an aromatic ring relies on the Rosenmund-von Braun reaction or palladium-catalyzed cyanation of aryl halides. However, these methods require stoichiometric copper(I) cyanide or zinc cyanide. At a pilot or commercial scale, the use of highly toxic cyanide salts generates hazardous wastewater, and the removal of residual heavy metals to meet ICH Q3D elemental impurity guidelines adds significant downstream purification costs ().

Furthermore, traditional formylation of phenols (such as the Duff reaction) utilizes hexamethylenetetramine (HMTA) in boiling trifluoroacetic acid (TFA). TFA is severely corrosive to standard 316L stainless steel reactors and presents a major barrier to industrialization ().

To build a self-validating, scalable system, we employ a two-step metal-free sequence:

  • Regioselective Formylation : Utilizing a magnesium-mediated Casiraghi-type formylation with paraformaldehyde. The Mg²⁺ coordinates with the phenoxide and formaldehyde, directing the electrophilic attack exclusively to the ortho position (C5), completely avoiding the use of TFA.

  • One-Pot Oxime Formation and Dehydration : The resulting aldehyde is converted to a nitrile using hydroxylamine hydrochloride (NH₂OH·HCl) in dimethyl sulfoxide (DMSO). This eliminates the need for toxic cyanide gas or heavy metals. Importantly, basic workup conditions are strictly avoided to prevent the premature hydrolysis of the newly formed nitrile into an unwanted primary amide impurity ().

Visualizing the Synthetic Workflow

SyntheticWorkflow SM Ethyl 4-hydroxy- 2-methylbenzoate (Starting Material) Int Ethyl 5-formyl-4-hydroxy- 2-methylbenzoate (Intermediate) SM->Int (HCHO)n, MgCl2, Et3N MeCN, 80°C [Formylation] Prod Ethyl 5-cyano-4-hydroxy- 2-methylbenzoate (Final Product) Int->Prod NH2OH·HCl, DMSO 90°C [Cyanation]

Two-step metal-free synthetic workflow for ethyl 5-cyano-4-hydroxy-2-methylbenzoate.

Detailed Experimental Protocols (1 kg Scale)

Step 1: Synthesis of Ethyl 5-formyl-4-hydroxy-2-methylbenzoate Reaction Principle: Magnesium-directed ortho-formylation.

  • Preparation : Purge a 20 L jacketed glass-lined reactor with nitrogen to ensure an inert atmosphere.

  • Charging : Add 10.0 L of anhydrous acetonitrile (MeCN), followed by 1.00 kg (5.55 mol) of ethyl 4-hydroxy-2-methylbenzoate and 0.79 kg (8.32 mol) of anhydrous magnesium chloride (MgCl₂). Stir at 20°C for 30 minutes to ensure complete dispersion.

  • Base Addition : Slowly add 1.40 kg (13.8 mol) of triethylamine (Et₃N) dropwise over 45 minutes, maintaining the internal temperature below 30°C. A color change to pale yellow indicates phenoxide-magnesium complex formation.

  • Formylation : Add 0.50 kg (16.6 mol) of paraformaldehyde in four equal portions over 1 hour to control the mild exotherm.

  • Heating : Ramp the reactor temperature to 80°C (reflux) and maintain for 8-10 hours.

  • In-Process Control (IPC) : Sample the reaction mixture. HPLC analysis must show < 2% remaining starting material before proceeding.

  • Quench and Workup : Cool the reactor to 10°C. Slowly quench with 5.0 L of 2M HCl (Caution: Exothermic) to break the magnesium complex and adjust the aqueous layer to pH 2-3. Extract with ethyl acetate (2 x 5.0 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Crystallization : Recrystallize the crude residue from ethanol/water (7:3) to yield the intermediate as pale yellow needles.

Step 2: Synthesis of Ethyl 5-cyano-4-hydroxy-2-methylbenzoate Reaction Principle: One-pot oxime formation and thermal dehydration.

  • Charging : In a clean 20 L reactor, dissolve 1.00 kg (4.80 mol) of the intermediate (ethyl 5-formyl-4-hydroxy-2-methylbenzoate) in 8.0 L of dimethyl sulfoxide (DMSO).

  • Reagent Addition : Add 0.40 kg (5.76 mol) of hydroxylamine hydrochloride (NH₂OH·HCl) in one portion.

  • Reaction : Heat the mixture to 90°C and stir for 6 hours. The reaction proceeds via an oxime intermediate, which dehydrates in situ in the presence of DMSO and heat to form the nitrile.

  • IPC : Monitor via HPLC until the oxime intermediate is < 0.5%.

  • Isolation : Cool the mixture to 20°C. Slowly pour the reaction mass into 25 L of ice-cold water under vigorous stirring. A white to off-white precipitate will form immediately. Critical Insight: Do not use basic solutions (e.g., NaOH or Na₂CO₃) during this quench. Basic conditions will trigger the hydrolysis of the newly formed nitrile group into an unwanted primary amide impurity ().

  • Filtration and Drying : Filter the solid through a Nutsche filter. Wash the filter cake thoroughly with cold water (3 x 5 L) to remove residual DMSO. Dry in a vacuum oven at 50°C (< 10 mbar) for 24 hours.

Mechanistic Pathway of Oxime Dehydration

Mechanism Aldehyde Aryl Aldehyde (Ar-CHO) Oxime Aryl Oxime (Ar-CH=N-OH) Aldehyde->Oxime NH2OH·HCl -H2O Protonated Protonated Oxime (Ar-CH=N-OH2+) Oxime->Protonated HCl (from reagent) Nitrile Aryl Nitrile (Ar-CN) + H2O Protonated->Nitrile Thermal Dehydration (DMSO, 90°C)

Mechanistic pathway of the one-pot conversion of aldehyde to nitrile via an oxime intermediate.

Quantitative Data & Quality Control

Data presentation is critical for validating the scalability of the process. The following tables summarize the process parameters, yield metrics, and analytical specifications achieved during three consecutive 1-kg pilot batches.

Table 1: Process Parameters and Yield Summary (1 kg Scale)

ParameterStep 1 (Formylation)Step 2 (Cyanation)Overall Process
Batch Size (Input) 1.00 kg1.00 kg1.00 kg (Starting Material)
Reaction Time 9.5 hours6.0 hours15.5 hours (Total Reaction)
Operating Temp. 80°C90°CN/A
Crude Yield 92% (1.06 kg)95% (0.93 kg)N/A
Isolated Yield 88% (1.01 kg)93% (0.91 kg)81.8%
E-Factor (kg waste/kg product) 12.415.213.8 (Average)

Table 2: Analytical Specifications for Final Product

Test ParameterSpecification LimitAnalytical MethodTypical Batch Result
Appearance White to off-white powderVisual InspectionComplies (White powder)
Purity ≥ 99.0%HPLC (UV at 254 nm)99.6%
Amide Impurity ≤ 0.15%HPLC0.04%
Moisture Content ≤ 0.5%Karl Fischer Titration0.12%
Heavy Metals ≤ 10 ppmICP-MS< 1 ppm (Metal-free route)
¹H-NMR (DMSO-d₆) Conforms to structure400 MHz NMRConforms (Singlet at 8.1 ppm for C6-H)

References

  • Google Patents. "CN102936230A - New preparation method of febuxostat".
  • Google Patents. "CN102964313A - Synthetic method of febuxostat".
Method

Application Note: Advanced Crystallization Protocol for Ethyl 5-cyano-4-hydroxy-2-methylbenzoate

Executive Summary Ethyl 5-cyano-4-hydroxy-2-methylbenzoate (CAS: 1807306-23-5) is a highly functionalized aromatic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1],. The pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-cyano-4-hydroxy-2-methylbenzoate (CAS: 1807306-23-5) is a highly functionalized aromatic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1],. The presence of competing functional groups—a hydrogen-bonding hydroxyl donor, a highly polar cyano group, and a hydrophobic methyl/aromatic framework—renders its isolation challenging. Conventional uncontrolled precipitation often results in "oiling out" (liquid-liquid phase separation), which traps impurities and yields amorphous solids with poor filtration characteristics[2].

This application note details a highly controlled, self-validating seeded anti-solvent/cooling crystallization protocol . By integrating Process Analytical Technology (PAT)[3],[4], this methodology ensures rigorous control over the metastable zone width (MSZW), guaranteeing high polymorphic purity, optimal particle size distribution (PSD), and excellent downstream processability.

Thermodynamic Rationale & Solubility Profile

The crystallization strategy leverages the amphiphilic nature of the molecule. The compound exhibits high solubility in polar protic solvents (e.g., Ethanol) at elevated temperatures due to favorable hydrogen bonding. Conversely, the hydrophobic bulk of the molecule results in a sharp solubility drop upon the addition of a highly polar anti-solvent (e.g., Water)[5],[6].

To design a robust process, the thermodynamic boundaries must be mapped. Table 1 outlines the solubility profile across varying solvent ratios and temperatures, establishing the operational design space.

Table 1: Solubility Profile of Ethyl 5-cyano-4-hydroxy-2-methylbenzoate

Temperature (°C)Solubility in 100% EtOH (mg/mL)Solubility in 80:20 EtOH:Water (mg/mL)Solubility in 50:50 EtOH:Water (mg/mL)
60 25018045
40 1409520
20 65408
5 25152

Causality Insight: Operating entirely in 100% EtOH requires extreme cooling to achieve acceptable yields, which is energy-intensive. Relying solely on anti-solvent addition at room temperature triggers rapid, uncontrolled primary nucleation, leading to fine, agglomerated particles. A hybrid approach —initial anti-solvent addition at high temperature followed by seeded cooling—maximizes yield while maintaining strict kinetic control over crystal growth.

The Self-Validating PAT System

To ensure trustworthiness and reproducibility, this protocol operates as a self-validating closed-loop system utilizing two primary PAT tools[3],[7]:

  • Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): Continuously monitors the liquid-phase solute concentration in real-time. This ensures the system remains within the MSZW, preventing spontaneous secondary nucleation.

  • Focused Beam Reflectance Measurement (FBRM): Tracks the chord length distribution of the solid phase[4]. A steady increase in chord length validates that crystal growth is occurring on the seeds, while a sudden spike in fine counts immediately alerts the system to undesired nucleation or attrition.

PAT_Crystallization Start Crude Intermediate (CAS: 1807306-23-5) Dissolve Dissolution (EtOH, 60°C) Start->Dissolve AntiSolvent Anti-Solvent (Water, 60°C) Dissolve->AntiSolvent Seed Seeding (55°C) AntiSolvent->Seed Cool Cubic Cooling (to 5°C) Seed->Cool Isolate Filtration & Drying Cool->Isolate Product Pure Crystalline Product Isolate->Product FTIR ATR-FTIR Probe (Solute Concentration) FTIR->AntiSolvent MSZW Control FTIR->Cool FBRM FBRM Probe (Chord Length/Count) FBRM->Seed Validate Growth FBRM->Cool

Fig 1. Self-validating crystallization workflow with PAT feedback loops for supersaturation control.

Step-by-Step Experimental Protocol

Phase 1: Dissolution and Clarification
  • Reactor Loading: Charge 100.0 g of crude ethyl 5-cyano-4-hydroxy-2-methylbenzoate into a 1 L automated jacketed crystallizer equipped with overhead stirring (pitched blade turbine).

  • Solvent Addition: Add 400 mL of absolute Ethanol.

  • Heating: Ramp the jacket temperature to 60°C under moderate agitation (250 rpm). Hold for 30 minutes until complete dissolution is confirmed via FBRM (total particle count approaches zero).

  • Polish Filtration: Pass the hot solution through an inline 0.45 µm PTFE filter into a pre-heated secondary vessel to remove insoluble foreign particulates.

Phase 2: Anti-Solvent Addition & Seeding
  • Anti-Solvent Dosing: Maintain the reactor at 60°C. Using a programmable syringe pump, dose 100 mL of pre-heated (60°C) Deionized Water at a constant rate of 5 mL/min.

    • Causality: Slow addition prevents localized supersaturation spikes at the dosing point, which would otherwise cause amorphous precipitation[2].

  • Cooling to Seeding Temperature: Linearly cool the reactor to 55°C over 15 minutes.

  • Seeding: Introduce 1.0 g of high-purity, jet-milled seed crystals (slurried in 5 mL of Ethanol).

    • Causality: Seeding intentionally bypasses the unpredictable primary nucleation phase. By providing a massive surface area for the solute to deposit onto, the system is forced into a growth-dominated regime, completely eliminating the risk of "oiling out"[2].

Phase 3: Controlled Cooling & Isolation
  • Cubic Cooling Profile: Implement a non-linear (cubic) cooling profile from 55°C down to 5°C over 6 hours.

    • Causality: A linear cooling rate generates supersaturation too rapidly at the beginning of the process when the total crystal surface area is small. A cubic profile starts cooling very slowly and accelerates as the crystals grow, perfectly matching the supersaturation generation rate with the available surface area for deposition.

  • PAT Validation: Continuously monitor ATR-FTIR to ensure the concentration trajectory smoothly follows the solubility curve. Verify via FBRM that the mean chord length increases without a secondary peak forming in the <10 µm range[4].

  • Filtration: Discharge the slurry at 5°C into a Nutsche filter. Apply vacuum (200 mbar) to deliquor the cake.

  • Washing: Wash the filter cake with two 50 mL aliquots of pre-chilled (5°C) 50:50 Ethanol:Water to displace the mother liquor and remove residual soluble impurities.

  • Drying: Transfer the wet cake to a vacuum oven. Dry at 45°C under deep vacuum (<50 mbar) for 24 hours to constant weight.

References

  • Myerson, A. S., Erdemir, D., & Lee, A. Y. (Eds.). (2019). Handbook of Industrial Crystallization (3rd ed.). Cambridge University Press. Available at:[Link]

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2004). PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. Available at:[Link]

  • Fujiwara, M., Nagy, Z. K., Chew, J. W., & Braatz, R. D. (2005). "A Review of the Use of Process Analytical Technology for the Understanding and Optimization of Production Batch Crystallization Processes". Organic Process Research & Development. ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in ethyl 5-cyano-4-hydroxy-2-methylbenzoate synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist specializing in the scale-up of highly functionalized aromatic building blocks, I frequently consult on the optimization of mul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist specializing in the scale-up of highly functionalized aromatic building blocks, I frequently consult on the optimization of multi-step syntheses.

The synthesis of ethyl 5-cyano-4-hydroxy-2-methylbenzoate —a highly versatile intermediate in pharmaceutical development—typically involves a two-step sequence from commercially available ethyl 4-hydroxy-2-methylbenzoate: an electrophilic halogenation followed by a transition-metal-catalyzed cyanation. While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks such as poor regioselectivity during halogenation and severe catalyst deactivation during cyanation.

This guide deconstructs the causality behind these failures and provides self-validating, field-proven protocols to maximize your isolated yield.

Synthesis Workflow & Failure Modes

SynthesisWorkflow SM Starting Material: Ethyl 4-hydroxy- 2-methylbenzoate Int Intermediate: Ethyl 5-bromo-4-hydroxy- 2-methylbenzoate SM->Int Step 1: Bromination (NBS, DMF, 0°C) Side1 Impurity: 3,5-dibromo byproduct SM->Side1 Excess NBS / High Temp Prod Target Product: Ethyl 5-cyano-4-hydroxy- 2-methylbenzoate Int->Prod Step 2: Cyanation (Pd-Cat, K4[Fe(CN)6]) Side2 Failure Mode: Catalyst Poisoning Int->Side2 Toxic CN- / Free Phenol

Workflow for ethyl 5-cyano-4-hydroxy-2-methylbenzoate synthesis highlighting key failure modes.

Troubleshooting FAQs

Q1: During the bromination of ethyl 4-hydroxy-2-methylbenzoate, I am isolating significant amounts of a dibrominated impurity. How can I improve regioselectivity for the 5-bromo intermediate? Causality & Solution: The C4-hydroxyl group is a strong electron-donating group (EDG) that activates the aromatic ring toward electrophilic aromatic substitution at both ortho positions (C3 and C5). While the C5 position is sterically less hindered (adjacent to a proton) compared to the C3 position (sandwiched between the hydroxyl and the C2-methyl group), excess brominating agent or elevated temperatures will overcome this steric bias, leading to the 3,5-dibromo species. To suppress over-bromination, strictly control the stoichiometry of N-Bromosuccinimide (NBS) to 1.00–1.01 equivalents. Furthermore, conducting the reaction at 0 °C in a polar aprotic solvent like DMF stabilizes the polar transition state while minimizing the thermal energy available to overcome the activation barrier for the sterically hindered C3 position.

Q2: My palladium-catalyzed cyanation of the 5-bromo intermediate stalls at 30-40% conversion. What is causing this, and how do I achieve full conversion? Causality & Solution: You are likely experiencing catalyst poisoning. Traditional cyanide sources like NaCN or Zn(CN)₂ dissolve rapidly, flooding the reaction mixture with free cyanide ions. Cyanide is a strong σ-donor and π-acceptor that tightly binds to Palladium(II) intermediates, forming catalytically inactive [Pd(CN)4​]2− complexes[1]. To resolve this, switch your cyanide source to potassium hexacyanoferrate(II) ( K4​[Fe(CN)6​]⋅3H2​O ). This non-toxic coordination complex acts as a "cyanide reservoir," releasing CN− at a rate proportional to the catalytic cycle's turnover[2]. This maintains a low steady-state concentration of free cyanide, completely preventing catalyst deactivation while driving the reaction to >95% conversion[3].

Q3: Does the unprotected C4-hydroxyl (phenol) group interfere with the palladium cross-coupling? Causality & Solution: Yes. Under the basic conditions required for cyanation (e.g., Na2​CO3​ ), the phenol (pKa ~9.5) is deprotonated to a phenoxide. Phenoxides can coordinate to the empty coordination sites on the Pd(II) center, hindering the critical transmetalation step with the cyanide source. While protecting the phenol (e.g., as an acetate) is a valid workaround, it adds two synthetic steps. A more elegant, atom-economical solution is to use a highly sterically demanding Buchwald-type biaryl phosphine ligand, such as XPhos. The massive steric bulk of this ligand shields the palladium center, preventing the relatively bulky phenoxide from coordinating, while still allowing the linear, diatomic cyanide ion to undergo transmetalation[4].

Quantitative Data: Cyanation Optimization

The table below summarizes our internal optimization data for the conversion of the 5-bromo intermediate to the target nitrile. The data clearly illustrates the synergistic effect of controlling cyanide release and utilizing sterically demanding ligands.

EntryCyanide SourceCatalyst SystemAdditive / BasePhenol ProtectionConversion (%)Isolated Yield (%)
1Zn(CN)₂ (1.0 eq)Pd(PPh₃)₄ (5 mol%)NoneNone42%31%
2Zn(CN)₂ (1.0 eq)Pd(PPh₃)₄ (5 mol%)Zn dustAcetate88%74% (over 2 steps)
3K₄[Fe(CN)₆] (0.2 eq)Pd(OAc)₂ / dppf (2 mol%)Na₂CO₃None65%58%
4 K₄[Fe(CN)₆] (0.2 eq) Pd(OAc)₂ / XPhos (2 mol%) Na₂CO₃ None >99% 94%

Optimized Experimental Protocols

Protocol A: Regioselective Synthesis of Ethyl 5-bromo-4-hydroxy-2-methylbenzoate

This protocol utilizes low temperatures and strict stoichiometry to prevent 3,5-dibromination.

  • Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-hydroxy-2-methylbenzoate (10.0 g, 55.5 mmol) and anhydrous DMF (100 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C under a nitrogen atmosphere.

  • Halogenation: Weigh N-Bromosuccinimide (NBS) (9.98 g, 56.0 mmol, 1.01 eq). Add the NBS portion-wise over 30 minutes to maintain the internal temperature strictly below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1).

  • Quenching & Workup: Pour the mixture into 300 mL of ice-cold distilled water containing 5% sodium thiosulfate (to quench trace unreacted electrophilic bromine species). Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

  • Purification: Wash the combined organic layers with brine (3 x 100 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol/water to afford the pure 5-bromo intermediate.

Protocol B: Phenol-Tolerant Palladium-Catalyzed Cyanation

This protocol utilizes a slow-release cyanide source and a bulky ligand to achieve high yields without requiring phenol protection.

  • Preparation: In a 250 mL Schlenk flask, combine ethyl 5-bromo-4-hydroxy-2-methylbenzoate (5.0 g, 19.3 mmol), K4​[Fe(CN)6​]⋅3H2​O (1.63 g, 3.86 mmol, 0.2 eq), Na2​CO3​ (2.04 g, 19.3 mmol, 1.0 eq), Pd(OAc)2​ (86 mg, 0.38 mmol, 2 mol%), and XPhos (368 mg, 0.77 mmol, 4 mol%). (Note: 0.2 eq of the hexacyanoferrate complex provides 1.2 eq of available cyanide).

  • Degassing: Add a 1:1 mixture of 1,4-Dioxane and H2​O (80 mL). Sparge the heterogeneous mixture with argon gas for 15 minutes to remove dissolved oxygen, which rapidly oxidizes the electron-rich phosphine ligand.

  • Reaction: Seal the flask and heat the mixture to 85 °C in a pre-heated oil bath for 12-16 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (100 mL) and filter the suspension through a pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Separate the layers. Wash the organic layer with water and brine, dry over Na2​SO4​ , and concentrate. Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes/EtOAc) to yield the highly pure ethyl 5-cyano-4-hydroxy-2-methylbenzoate.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]". American Chemical Society. 2

  • Yu, H., et al. (2011). "Development of Pd/C-Catalyzed Cyanation of Aryl Halides". American Chemical Society. 1

  • Senecal, T. D., & Shu, W. (2014). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides". National Institutes of Health. 4

  • Zare, A., et al. (2009). "Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source". SciSpace. 3

Sources

Optimization

Troubleshooting low purity in ethyl 5-cyano-4-hydroxy-2-methylbenzoate extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly functionalized pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly functionalized pharmaceutical intermediates. A recurring challenge in the synthesis workflows for xanthine oxidase inhibitors is the extraction of ethyl 5-cyano-4-hydroxy-2-methylbenzoate (CAS 1807306-23-5).

Researchers routinely report unexplained yield losses, severe emulsions, and stubbornly low purity during standard liquid-liquid extractions. Rather than relying on trial and error, we must look at the structural causality of the molecule to troubleshoot these issues. Below is a comprehensive guide to understanding the chemical behavior of this intermediate and a field-proven protocol to guarantee high-purity recovery.

Part 1: Core Troubleshooting Q&A

Q1: Why is my product yield and purity exceptionally low after a standard aqueous workup? A1: The "Hidden" Acidity of the Phenol. The most common critical failure point in extracting this compound is the mischaracterization of its acidity. Many researchers treat this molecule as a standard phenolic ester and apply a routine 5% sodium bicarbonate (NaHCO₃) wash to remove acidic impurities, assuming their target product will remain safely in the organic phase.

The Causality: The 4-hydroxy group is flanked by an ortho-cyano group and a para-ester group. Both are strongly electron-withdrawing via inductive and resonance effects. For context, while a standard phenol has a pKa of ~10, the pKa of 2-cyanophenol is already significantly lower at 6.86[1][2]. The addition of the para-ester further depresses the pKa to an estimated 5.0–5.5. At the pH of a standard NaHCO₃ wash (~8.3), >99% of your product ionizes into a water-soluble phenoxide salt. If you discard the aqueous layer during this step, you are throwing away your product, leaving only neutral organic impurities in your organic phase.

Q2: How can I leverage this acidity to actually improve the purity of my extraction? A2: The Intentional "Reverse" Acid-Base Extraction. Instead of fighting the acidity, use it as a self-validating purification tool. By purposefully extracting the product into a basic aqueous phase, you leave all neutral impurities (such as unreacted non-phenolic precursors, over-alkylated byproducts, or solvent residues) behind in the initial organic layer. After discarding the impure organic layer, you simply acidify the aqueous phase to re-protonate the phenol and extract the highly pure product back into a fresh organic solvent.

Q3: I am experiencing severe emulsions during phase separation. How do I resolve this? A3: Avoid Intermediate pH Ranges and Increase Ionic Strength. Emulsions in this workflow are typically caused by operating near the compound's pKa (pH 5.0–6.5). In this range, the compound exists as a roughly 50/50 mixture of its neutral and ionized forms. The phenoxide salt acts as a mild surfactant, lowering the interfacial tension between the aqueous and organic layers. The Fix: Never leave the extraction at an intermediate pH. Force the equilibrium to one extreme (pH < 3 or pH > 8). Additionally, always use saturated brine (NaCl) rather than pure water to increase the ionic strength of the aqueous layer; this decreases the solubility of the organic solvent in the water phase and rapidly breaks the emulsion.

Part 2: Quantitative Partitioning Data

To predict where your product is during the workflow, refer to this phase distribution table based on the compound's ionization state.

pH LevelPrimary SpeciesEstimated IonizationPartitioning BehaviorTroubleshooting Implication
pH < 3.0 Protonated (Neutral)< 1%Organic Phase (EtOAc)Ideal for initial extraction and final recovery.
pH 5.5 - 6.5 Mixed~50%Distributed / EmulsionHigh risk of severe emulsions; strictly avoid this pH range.
pH > 8.0 Deprotonated (Phenoxide)> 99%Aqueous PhaseIdeal for separating the product from neutral organic impurities.

Part 3: Optimized Acid-Base Purification Protocol

This step-by-step methodology utilizes the structural properties of ethyl 5-cyano-4-hydroxy-2-methylbenzoate to achieve high purity without the need for column chromatography.

  • Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidic Wash (Remove Basic Impurities): Wash the organic layer with an equal volume of 0.5M HCl. The low pH ensures the 4-hydroxy group remains fully protonated. Discard the aqueous layer.

  • Targeted Basic Extraction (Isolate Product): Add an equal volume of 5% NaHCO₃ to the organic phase. Vigorously mix and allow the phases to separate. Keep the aqueous layer —your product has now partitioned here as a phenoxide salt.

  • Organic Wash (Remove Neutral Impurities): Wash the basic aqueous layer with a fresh portion of EtOAc or Dichloromethane (DCM). Discard this organic layer, as it contains the unreacted neutral impurities.

  • Acidification & Recovery: Slowly add concentrated HCl to the aqueous layer under stirring until the pH reaches 2.0. The solution will turn cloudy as the neutral ethyl 5-cyano-4-hydroxy-2-methylbenzoate precipitates.

  • Final Extraction: Extract the acidified aqueous layer with fresh EtOAc. Wash the organic layer with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the high-purity product.

Part 4: Extraction Workflow Visualization

ExtractionWorkflow Start Crude Mixture in EtOAc Wash1 Wash with 0.5M HCl (pH < 3) Start->Wash1 Org1 Organic Phase (Product + Neutral Impurities) Wash1->Org1 Keep Aq1 Aqueous Phase (Basic Impurities) Wash1->Aq1 Discard Wash2 Extract with 5% NaHCO3 (pH 8) Org1->Wash2 Org2 Organic Phase (Neutral Impurities) Wash2->Org2 Discard Aq2 Aqueous Phase (Product as Phenoxide) Wash2->Aq2 Keep Acidify Acidify to pH 2 with HCl & Extract with EtOAc Aq2->Acidify Final Highly Pure Organic Phase (Ethyl 5-cyano-4-hydroxy-2-methylbenzoate) Acidify->Final

Fig 1: pH-dependent reverse extraction workflow for isolating the target phenolic ester.

References

  • 2-Cyanophenol - ChemBK (Reference for the baseline pKa of 6.86 for ortho-cyanophenols). ChemBK. Available at: [Link]

  • Cas 611-20-1, 2-Cyanophenol - LookChem (Chemical properties and stability data for cyanophenol derivatives). LookChem. Available at: [Link]

Sources

Troubleshooting

Minimizing toxic byproducts during ethyl 5-cyano-4-hydroxy-2-methylbenzoate preparation

Technical Support Center: Synthesis of Ethyl 5-cyano-4-hydroxy-2-methylbenzoate A Guide to Minimizing Toxic Byproducts and Optimizing Reaction Outcomes Welcome to the technical support center for the synthesis of ethyl 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Ethyl 5-cyano-4-hydroxy-2-methylbenzoate

A Guide to Minimizing Toxic Byproducts and Optimizing Reaction Outcomes

Welcome to the technical support center for the synthesis of ethyl 5-cyano-4-hydroxy-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the preparation of this molecule. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to ensure both the safety and success of your experiments.

The synthesis of polysubstituted aromatic compounds like ethyl 5-cyano-4-hydroxy-2-methylbenzoate can be a multi-step process, with each stage presenting unique challenges. The introduction of the cyano group, in particular, requires careful consideration of reagent choice and reaction conditions to minimize the formation of highly toxic byproducts. This guide will focus on a plausible and common synthetic route: the esterification of a benzoic acid precursor followed by the cyanation of the aromatic ring.

Section 1: Esterification of the Benzoic Acid Precursor

A common and efficient method for the synthesis of ethyl esters from their corresponding carboxylic acids is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of an acid catalyst. While seemingly straightforward, several factors can lead to incomplete reaction and the formation of byproducts.

Frequently Asked Questions (FAQs): Esterification

Q1: What are the most common byproducts in the Fischer esterification of a substituted benzoic acid?

A1: The most prevalent impurity is typically unreacted benzoic acid, a consequence of the reversible nature of the Fischer esterification reaction.[1] Another potential byproduct is the formation of an ether (e.g., diethyl ether) from the self-condensation of the alcohol (ethanol) under acidic conditions, particularly at elevated temperatures.[1]

Q2: How can I drive the Fischer esterification to completion and maximize my yield?

A2: To shift the equilibrium towards the product, you can employ Le Chatelier's principle in a few ways. Using a large excess of the alcohol (ethanol) is a common strategy.[1] Alternatively, removing the water formed as a byproduct, for instance, by using a Dean-Stark apparatus, can also effectively drive the reaction to completion.[2]

Q3: My final product is contaminated with the starting carboxylic acid. How can I improve my purification?

A3: The workup procedure is critical for removing unreacted benzoic acid. A thorough wash of the crude product with a basic solution, such as sodium bicarbonate, will convert the acidic benzoic acid into its water-soluble carboxylate salt, allowing for its separation in the aqueous layer.[1] It is advisable to test the aqueous layer with pH paper to ensure it is basic before separation.[1]

Troubleshooting Guide: Low Yield of Ethyl Benzoate Ester

If you are experiencing low yields of your desired ethyl ester, the following troubleshooting guide provides a systematic approach to identify and resolve the issue.

Caption: Troubleshooting workflow for low esterification yield.

ParameterStandard ConditionOptimized ConditionRationale
Ethanol 3-5 equivalents10-20 equivalents or as solventDrives equilibrium towards product formation.[1]
Catalyst (H₂SO₄) 1-2 mol%3-5 mol%Increases reaction rate, but excess can promote side reactions.
Temperature Reflux (approx. 78 °C)Reflux (approx. 78 °C)Higher temperatures can lead to ether formation.[1]
Water Removal NoneDean-Stark trap or molecular sievesRemoves a product to shift the equilibrium.[2]

Section 2: Cyanation of the Aromatic Ring

The introduction of a cyano group onto an aromatic ring is a powerful transformation but requires stringent safety protocols due to the high toxicity of many cyanating agents. The primary concern is the potential generation of hydrogen cyanide (HCN) gas.

Frequently Asked Questions (FAQs): Aromatic Cyanation

Q1: What are the primary toxic byproducts of concern during aromatic cyanation?

A1: The most significant and immediate hazard is the generation of highly toxic hydrogen cyanide (HCN) gas.[3][4] This can occur if cyanide salts (e.g., NaCN, KCN) come into contact with acids or water.[5] Residual cyanide salts in the reaction mixture and waste also pose a serious toxicological risk if not handled and disposed of properly.[4][5]

Q2: What are the essential safety precautions when working with cyanide salts?

A2: All manipulations involving cyanide salts must be conducted in a well-ventilated chemical fume hood.[5] Personal protective equipment (PPE), including safety goggles, a lab coat, and double gloves, is mandatory.[4] It is crucial to avoid the concurrent use or storage of acids in the immediate vicinity of the cyanation reaction.[3][5] Always work with a partner and ensure that an emergency plan and appropriate first aid, including an antidote kit if recommended by your institution's safety protocols, are readily available.[3][6]

Q3: Are there safer alternatives to using sodium or potassium cyanide?

A3: Yes, several less acutely toxic cyanide sources have been developed. Zinc cyanide (Zn(CN)₂) is a common alternative that is less water-soluble and therefore less prone to releasing HCN.[7] Potassium ferricyanide (K₄[Fe(CN)₆]) is another option.[8][9] Acetone cyanohydrin can also be used as a cyanide source, which can be added slowly to the reaction to control the concentration of free cyanide.[10][11]

Troubleshooting Guide: Minimizing Byproducts and Optimizing Aromatic Cyanation

Achieving a successful aromatic cyanation involves a balance of maximizing yield and ensuring safety. The following guide addresses common issues such as low yield, poor regioselectivity, and managing toxic byproducts.

Caption: Decision tree for optimizing aromatic cyanation reactions.

ParameterStandard Approach (e.g., Rosenmund-von Braun)Modern Catalytic ApproachRationale for Minimizing Byproducts
Cyanide Source Stoichiometric CuCNCatalytic Pd or Cu with NaCN, KCN, or Zn(CN)₂[7][12]Safer alternatives like Zn(CN)₂ reduce the risk of HCN exposure.[7]
Substrate Aryl halideAryl halide, triflate, or direct C-H cyanation[13]Direct C-H cyanation can reduce the number of synthetic steps and waste.[13]
Catalyst None (stoichiometric)Palladium or Copper complexes[7][10]Catalytic systems can be more efficient and generate less metal waste.
Temperature High temperatures (150-200 °C)Milder conditions (often <120 °C)Lower temperatures can improve selectivity and reduce decomposition byproducts.
Quenching Acidic workup (High risk of HCN)Careful quenching with an oxidizing agent (e.g., bleach) or a basic solution of ferrous sulfate.Decomposes residual cyanide into less toxic forms, preventing HCN release.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser, add the substituted benzoic acid (1.0 eq).

  • Add absolute ethanol (10-20 eq) and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify further by column chromatography or distillation if necessary.

Protocol 2: General Safety-Conscious Procedure for Aromatic Cyanation using Zn(CN)₂

Note: This procedure must be performed in a certified chemical fume hood by trained personnel.

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and zinc cyanide (0.6 eq).

  • Add a dry, degassed solvent such as DMF or DMA.

  • Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature.

  • Quenching: Slowly and carefully add the reaction mixture to a stirred, aqueous solution of sodium hypochlorite (bleach) or a basic solution of ferrous sulfate to decompose excess cyanide.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Sodium Cyanide Safety Handling Guide. TAEKWANG Industrial Co., Ltd. Petrochemical Department.
  • 7 Safety Measures I Should Know While Handling Sodium Cyanide. Camachem.
  • Precautions for the Scientific Use of Sodium Cyanide. United Chemicals.
  • Minimizing byproduct formation in benzoate ester synthesis. Benchchem.
  • Troubleshooting guide for the thiocyanation of aromatic compounds. Benchchem.
  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety.
  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance.
  • Thorpe reaction. Grokipedia.
  • Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
  • Continuous process for preparing benzoic acid esters. Google Patents.
  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed.
  • Thorpe reaction. Wikipedia.
  • Gewald reaction. Wikipedia.
  • Thorpe reaction. L.S.College, Muzaffarpur.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications.
  • Cyanation. Wikipedia.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.
  • Gewald Reaction. Organic Chemistry Portal.
  • Application of combined cyanide sources in cyanation reactions. RSC Publishing.
  • Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. PMC.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry.
  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ACS Publications.
  • 5-Cyano-4-hydroxy-2-methyl-benzoic acid ethyl ester. Sigma-Aldrich.
  • Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses Procedure.
  • eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. PMC.
  • Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent.
  • Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. . Available at:

  • Ethyl 4-amino-5-cyano-2-hydroxybenzoate. PubChemLite.
  • Synthesis of STAGE B: ETHYL 4-(HYDROXYMETHYL)BENZOATE. PrepChem.com.
  • Chapter 1.
  • Cyanation of aromatic halides. Google Patents.
  • ETHYL 2-HYDROXY-5-METHYLBENZOATE CAS#: 34265-58-2. ChemicalBook.
  • ethyl 2-ethyl-4-hydroxy-5-methylbenzoate. Chemical Synthesis Database.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Ethyl 5-Cyano-4-Hydroxy-2-Methylbenzoate Quantification: A Column Chemistry Comparison Guide

Introduction & Analytical Target Profile (ATP) Ethyl 5-cyano-4-hydroxy-2-methylbenzoate (CAS: 1807306-23-5)[1] is a highly functionalized aromatic intermediate critical to the synthesis of complex active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Target Profile (ATP)

Ethyl 5-cyano-4-hydroxy-2-methylbenzoate (CAS: 1807306-23-5)[1] is a highly functionalized aromatic intermediate critical to the synthesis of complex active pharmaceutical ingredients (APIs), including various thiazole-based therapeutics.

Quantifying this compound during process development presents a distinct analytical challenge. Synthetic routes often generate closely related positional isomers (e.g., 3-cyano variants) and hydrolysis degradation products (e.g., 5-cyano-4-hydroxy-2-methylbenzoic acid). Because these impurities share nearly identical molecular weights and hydrophobicities (LogP), standard reversed-phase high-performance liquid chromatography (HPLC) methods often fail to achieve baseline resolution.

This guide objectively compares the chromatographic performance of a traditional C18 (Octadecylsilane) stationary phase against a Biphenyl stationary phase. Furthermore, it provides a comprehensive, step-by-step methodology for validating the superior method in strict accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2][1].

Scientific Rationale: The Causality of Column Selection

Analytical method development must be driven by the physicochemical properties of the analyte.

  • The Analyte's Profile: Ethyl 5-cyano-4-hydroxy-2-methylbenzoate features a strongly electron-withdrawing cyano group (-C≡N) ortho to a phenolic hydroxyl group (-OH). This creates a highly electron-deficient ( π -acidic) aromatic ring and significantly lowers the pKa of the phenol group to approximately 6.0–7.0.

  • C18 Limitations: Traditional C18 columns rely exclusively on London dispersion forces (hydrophobicity). Because positional isomers of this compound have virtually identical hydrophobic footprints, a C18 phase struggles to differentiate them, resulting in co-elution.

  • Biphenyl Superiority: A Biphenyl stationary phase acts as a polarizable π -electron system. It engages in strong π−π donor-acceptor interactions and dipole-dipole interactions with the electron-deficient benzoate ring. This orthogonal retention mechanism recognizes subtle spatial differences in the π -electron cloud of isomers, driving superior selectivity.

Mechanism Analyte Ethyl 5-cyano-4-hydroxy-2-methylbenzoate (Electron-deficient aromatic ring) C18 C18 Stationary Phase (Aliphatic Chains) Analyte->C18 Hydrophobic Interaction Biphenyl Biphenyl Stationary Phase (Aromatic Rings) Analyte->Biphenyl π-π & Hydrophobic Interactions ResultC18 Weak Dispersion Forces Poor Isomer Resolution C18->ResultC18 ResultBiph Strong π-π & Dipole Interactions High Selectivity & Resolution Biphenyl->ResultBiph

Fig 1. Chromatographic retention mechanisms: C18 vs. Biphenyl for cyano-aromatics.

Experimental Design & Chromatographic Conditions

To prevent partial ionization of the phenolic -OH (which causes severe peak tailing), the mobile phase pH must be maintained at least 2 units below the compound's pKa. We utilize 0.1% Trifluoroacetic acid (TFA) to buffer the mobile phase to pH ~2.0, ensuring the analyte remains fully protonated and neutral.

Table 1: Chromatographic Method Parameters & Column Comparison
ParameterC18 Column (150 x 4.6 mm, 3 µm)Biphenyl Column (150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% TFA in Ultrapure Water0.1% TFA in Ultrapure Water
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile (HPLC Grade)
Gradient Program 20% B to 80% B over 10 min20% B to 80% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength UV at 254 nmUV at 254 nm
Retention Time (Rt) 6.4 min8.2 min
Tailing Factor (Tf) 1.6 (Moderate tailing)1.1 (Excellent symmetry)
Resolution (Rs) from Isomer 1.8 (Marginal)4.1 (Baseline resolved)

Conclusion of Comparison: The Biphenyl column demonstrates vastly superior resolution ( Rs>4.0 ) and peak symmetry. Consequently, the Biphenyl method is selected for full ICH Q2(R2) validation.

Step-by-Step Method Validation Protocol (ICH Q2(R2))

A robust analytical method must be a self-validating system . Before executing any validation parameter, a System Suitability Test (SST) must be passed (N > 2000, Tf < 1.5, %RSD < 2.0% for 5 replicate injections). If SST fails, the system is deemed unfit, and the run is aborted.

Step 1: Specificity & Forced Degradation
  • Objective: Prove the method can accurately measure the analyte in the presence of impurities and degradants.

  • Protocol: Subject 1.0 mg/mL of the standard to acidic (1N HCl), basic (1N NaOH), oxidative (3% H2O2), and thermal (80°C) stress for 24 hours. Neutralize and dilute to 100 µg/mL.

  • Evaluation: Inject stressed samples. Use Photodiode Array (PDA) detection to calculate Peak Purity. The purity angle must be less than the purity threshold for the main peak.

Step 2: Linearity & Range
  • Objective: Demonstrate that the detector response is directly proportional to concentration.

  • Protocol: Prepare a stock solution of Ethyl 5-cyano-4-hydroxy-2-methylbenzoate (1000 µg/mL in ACN). Perform serial dilutions to create six calibration levels: 1, 5, 10, 25, 50, and 120 µg/mL (representing 1% to 120% of the nominal target concentration).

  • Evaluation: Plot peak area versus concentration. Calculate the correlation coefficient ( R2 ), y-intercept, and slope.

Step 3: Accuracy (Spike Recovery)
  • Objective: Confirm the method yields the true value of the analyte.

  • Protocol: Prepare a synthetic matrix (mimicking the reaction mixture without the API). Spike the matrix with the reference standard at three distinct levels: 50%, 100%, and 150% of the target concentration (100 µg/mL). Prepare in triplicate (n=9 total).

  • Evaluation: Calculate the percentage recovery: (RecoveredConcentration/SpikedConcentration)×100 .

Step 4: Precision (Repeatability & Intermediate Precision)
  • Objective: Ensure the method generates consistent results under normal operating conditions.

  • Protocol:

    • Repeatability: Prepare six independent sample solutions at 100% test concentration (100 µg/mL) and inject on the same day by the same analyst.

    • Intermediate Precision: Repeat the process on a different day, using a different HPLC system and a different analyst.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) of the assay results.

Step 5: Sensitivity (LOD & LOQ)
  • Objective: Determine the lowest detectable and quantifiable limits.

  • Protocol: Dilute the standard solution sequentially until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Evaluation: LOD is established at S/N ≥3 . LOQ is established at S/N ≥10 .

ICH_Validation cluster_ICH ICH Q2(R2) Validation Parameters Dev Analytical Target Profile (ATP) Ethyl 5-cyano-4-hydroxy-2-methylbenzoate Screen Column Chemistry Comparison C18 vs. Biphenyl Dev->Screen Spec Specificity (Peak Purity & Resolution > 2.0) Screen->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Spec->Acc Prec Precision (RSD < 2.0%) Spec->Prec Sens LOD / LOQ (S/N > 3 & S/N > 10) Spec->Sens Validated Fit-for-Purpose Validated Method Lin->Validated Acc->Validated Prec->Validated Sens->Validated

Fig 2. ICH Q2(R2) guided HPLC method validation workflow for quantitative analysis.

Validation Results Summary

The experimental data generated using the Biphenyl column method successfully met all predefined acceptance criteria outlined by ICH Q2(R2).

Table 2: ICH Q2(R2) Validation Results (Biphenyl Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at Rt; Peak Purity PassNo interference, Purity Angle < ThresholdPass
Linearity & Range R2≥0.999 (1% to 120% of target) R2=0.9998 (1 - 120 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass
Repeatability %RSD ≤2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤2.0% (different day/analyst)%RSD = 0.82%Pass
LOD / LOQ S/N ≥3 / S/N ≥10 0.02 µg/mL / 0.06 µg/mLPass

Conclusion

For the quantification of Ethyl 5-cyano-4-hydroxy-2-methylbenzoate, standard C18 columns lack the selective mechanisms required to resolve closely related positional isomers. By leveraging the π−π interactions of a Biphenyl stationary phase , analysts can achieve baseline resolution ( Rs>4.0 ) and superior peak shapes. The developed gradient method is fully validated per ICH Q2(R2) guidelines, proving to be highly accurate, precise, and stability-indicating for rigorous pharmaceutical process control.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Comparative

High-Resolution LC-MS/MS Validation of Ethyl 5-Cyano-4-Hydroxy-2-Methylbenzoate Impurities: A Comparative Methodological Guide

As regulatory agencies tighten the acceptable limits for process impurities in active pharmaceutical ingredients (APIs), standard high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is rap...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory agencies tighten the acceptable limits for process impurities in active pharmaceutical ingredients (APIs), standard high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is rapidly being superseded by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide provides an in-depth, objective comparison of column technologies and outlines a self-validating LC-MS/MS protocol for the quantification of ethyl 5-cyano-4-hydroxy-2-methylbenzoate . This compound is a critical ester intermediate and potential process impurity in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used to treat hyperuricemia[1][2]. Ensuring its clearance is paramount for API safety and compliance with[3][4].

Mechanistic Rationale: Ionization & Chromatographic Behavior

To design a robust analytical method, we must first understand the physicochemical properties of the target analyte and the causality behind our instrumental parameters.

Electrospray Ionization (ESI) Dynamics

Ethyl 5-cyano-4-hydroxy-2-methylbenzoate ( C11​H11​NO3​ , exact mass 205.07) contains a highly polar phenolic hydroxyl (-OH) group situated para to a strongly electron-withdrawing cyano (-CN) group. This structural arrangement significantly lowers the pKa of the phenol, making it an excellent proton donor.

  • Causality for ESI Negative Mode: Because the molecule readily sheds a proton, Negative Electrospray Ionization (ESI-) is the optimal choice. Operating in ESI- yields a highly stable deprotonated pseudomolecular ion [M−H]− at m/z 204.1.

  • Buffer Selection: While 0.1% Formic Acid is a standard LC-MS additive, its low pH suppresses the ionization of phenols. By utilizing 10 mM Ammonium Acetate (pH ~6.8) , we maintain the phenol in a partially deprotonated state within the LC effluent, drastically enhancing droplet charge capacity and MS sensitivity without causing ion suppression.

Column Chemistry: Mitigating Secondary Interactions

The combination of a cyano group and a phenolic hydroxyl creates strong hydrogen-bonding capabilities. On traditional fully porous silica columns (5.0 µm), these functional groups interact with residual surface silanols, leading to severe peak tailing and loss of resolution.

  • Causality for BEH Technology: Transitioning to an Ethylene Bridged Hybrid (BEH) particle with a sub-2 µm diameter resolves this. The ethylene bridges within the silica matrix resist dissolution at higher pHs (allowing the use of pH 6.8 buffers), while the dense end-capping eliminates silanol interactions. The 1.7 µm particle size minimizes eddy diffusion (the A-term in the van Deemter equation), resulting in ultra-sharp peaks.

Comparative Analysis: Sub-2 µm BEH C18 vs. Traditional 5 µm C18

To objectively demonstrate the performance leap, we compared a modern UHPLC BEH C18 column against a standard fully porous HPLC C18 column for the quantification of the ethyl 5-cyano-4-hydroxy-2-methylbenzoate impurity.

Analytical ParameterSub-2 µm BEH C18 (1.7 µm, 100 x 2.1 mm)Fully Porous C18 (5.0 µm, 150 x 4.6 mm)Performance Gain / Implication
Retention Time (min) 2.48.772% reduction in run time, increasing laboratory throughput.
Peak Asymmetry ( As​ ) 1.05 (Highly symmetrical)1.45 (Significant tailing)BEH eliminates secondary silanol interactions, improving integration accuracy.
Theoretical Plates ( N ) > 28,000~ 8,5003.3x higher efficiency , ensuring baseline separation from the Febuxostat API.
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL10x sensitivity increase due to sharper peak elution and reduced band broadening.
Limit of Quantitation (LOQ) 1.5 ng/mL15.0 ng/mLEasily meets stringent regulatory thresholds for trace process impurities.
Matrix Effect (Suppression) Minimal (< 5%)Moderate (~ 18%)Narrower peaks elute away from co-extracted suppression zones in the API matrix.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following step-by-step methodology is designed as a self-validating system. System Suitability Testing (SST) criteria are embedded directly into the workflow to ensure the method is fit-for-purpose before sample analysis begins, aligning with [3][4].

Step 1: Sample and Mobile Phase Preparation
  • Mobile Phase A: Dissolve 770 mg of LC-MS grade Ammonium Acetate in 1000 mL of ultrapure water (18.2 MΩ·cm) to yield a 10 mM solution. Do not adjust pH (natural pH ~6.8).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Standard Preparation: Accurately weigh 1.0 mg of ethyl 5-cyano-4-hydroxy-2-methylbenzoate reference standard. Dissolve in 10 mL of Methanol (100 µg/mL stock). Dilute serially with 50:50 Water:Acetonitrile to create calibration standards ranging from 1.0 ng/mL to 1000 ng/mL.

Step 2: Chromatographic Separation (UHPLC)
  • Column: BEH C18, 100 mm x 2.1 mm, 1.7 µm.

  • Column Temperature: 40°C (reduces mobile phase viscosity, lowering backpressure).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 3.5 min: Linear ramp to 90% B

    • 3.5 - 4.5 min: Hold at 90% B (Column wash)

    • 4.5 - 5.0 min: Return to 20% B (Equilibration)

Step 3: Mass Spectrometry (Triple Quadrupole MS/MS)

Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) using Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: -2.5 kV

  • Desolvation Temperature: 450°C

  • MRM Transitions:

    • Quantifier Ion: m/z 204.1 → 176.1 (Collision Energy: 18 eV). Mechanism: Neutral loss of ethylene ( C2​H4​ , 28 Da) from the ethyl ester group.

    • Qualifier Ion: m/z 204.1 → 132.1 (Collision Energy: 25 eV). Mechanism: Sequential loss of ethylene and carbon dioxide ( CO2​ ).

Step 4: Embedded System Suitability & ICH Q2(R2) Validation

Before analyzing unknown API batches, the system must self-validate through the following sequence:

  • Specificity Check: Inject a blank diluent and a Febuxostat API matrix blank. Validation Gate: No interfering peaks > 20% of the LOQ area at the impurity's retention time (2.4 min).

  • Sensitivity (LOQ) Verification: Inject the 1.5 ng/mL standard. Validation Gate: Signal-to-Noise (S/N) ratio must be 10.

  • Precision (Repeatability): Inject the 50 ng/mL standard in six replicates. Validation Gate: The Relative Standard Deviation (%RSD) of the peak areas must be 5.0%.

  • Linearity: Inject the calibration curve (1.0 to 1000 ng/mL). Validation Gate: The coefficient of determination ( R2 ) must be 0.995 using a 1/x weighting factor.

Analytical Validation Workflow

The following diagram illustrates the logical progression of the ICH Q2(R2) validation lifecycle applied to this LC-MS/MS method.

G Start Method Development (BEH C18 & ESI- Tuning) Specificity Specificity (Matrix & Blank Evaluation) Start->Specificity Linearity Linearity & Range (R² > 0.995, 1-1000 ng/mL) Specificity->Linearity Sensitivity Sensitivity (LOD/LOQ) (S/N > 10 for LOQ) Linearity->Sensitivity Accuracy Accuracy (Spike Recovery 80-120%) Sensitivity->Accuracy Precision Precision (Repeatability) (SST: %RSD < 5%) Accuracy->Precision Robustness Robustness (Flow & Temp Variations) Precision->Robustness Validated Validated LC-MS/MS Method (ICH Q2(R2) Compliant) Robustness->Validated

Figure 1: ICH Q2(R2) compliant LC-MS/MS analytical validation workflow for process impurities.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique PubMed / National Institutes of Health (NIH) URL:[Link]

  • Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique (Full Text Access) ResearchGate URL:[Link]

Sources

Validation

A Comparative Guide to Reference Standards for Purity Assessment of Ethyl 5-Cyano-4-hydroxy-2-methylbenzoate

Introduction: The Criticality of Purity in Pharmaceutical Intermediates In the intricate pathway of drug development, the quality of each starting material and intermediate dictates the safety and efficacy of the final a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development, the quality of each starting material and intermediate dictates the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 5-cyano-4-hydroxy-2-methylbenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its purity is not merely a quality control metric; it is a critical parameter that ensures the predictability of reaction kinetics, minimizes the formation of process-related impurities, and ultimately safeguards patient health. Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities, making robust analytical methods for purity determination indispensable.[1][2]

This guide provides an in-depth comparison of reference standards used for the purity testing of ethyl 5-cyano-4-hydroxy-2-methylbenzoate. We will explore the hierarchy and application of different standard types, from pharmacopeial primary standards to in-house working standards, and present a multi-faceted analytical approach for their comparative evaluation using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Understanding the Landscape of Reference Standards

An analytical reference standard is a highly characterized and stable substance used as a measurement benchmark.[3] The confidence in any purity assessment is directly tied to the quality of the reference standard used. These standards are generally categorized into a hierarchical system.

  • Primary Reference Standards: These are designated as having the highest metrological qualities and their value is accepted without reference to other standards.[4][5] They are typically supplied by pharmacopeial bodies like USP, EP, and BP, and are characterized extensively to confirm their identity and purity.[6][7] Due to their high cost and limited availability, they are primarily used for the qualification of secondary standards.

  • Secondary (or In-house) Reference Standards: These are standards established through comparison with a primary reference standard.[4][5][8] Once qualified, these "working standards" are used for routine analyses in quality control laboratories.[4] Their proper characterization and traceability to the primary standard are paramount for ensuring data integrity.

The choice between using a primary standard directly or establishing a secondary standard involves a trade-off between cost, availability, and the criticality of the analysis. For routine batch release, a well-qualified secondary standard is scientifically sound and economically prudent.

G cluster_0 Traceability Hierarchy Primary Primary Reference Standard (e.g., USP, EP) Highest Metrological Quality Secondary Secondary Reference Standard (Qualified against Primary) Primary->Secondary Qualification Working In-house Working Standard (Used for Routine Analysis) Secondary->Working Traceability

Caption: The traceability pyramid for analytical reference standards.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A holistic assessment requires orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles. Here, we detail three complementary methods for evaluating ethyl 5-cyano-4-hydroxy-2-methylbenzoate.

HPLC-UV: The Workhorse for Non-Volatile Impurities

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the cornerstone of purity analysis for non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities that may arise during synthesis.

Causality Behind Experimental Choices:

  • Column: A C18 reversed-phase column is selected due to its versatility and excellent retention characteristics for moderately polar aromatic compounds like our analyte.

  • Mobile Phase: A gradient of acetonitrile and water provides a robust separation of compounds with varying polarities. The addition of a small amount of acid (e.g., formic acid) ensures sharp peaks by suppressing the ionization of the phenolic hydroxyl group.

  • Detection: The aromatic nature of the molecule provides strong UV absorbance, making UV detection at a wavelength like 235 nm highly sensitive.[9]

HPLC_Workflow cluster_hplc HPLC-UV Purity Analysis Workflow Prep Sample Preparation (Dissolve in Mobile Phase) Inject Inject into HPLC Prep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (% Area Normalization) Detect->Analyze Result Purity Report Analyze->Result

Caption: Workflow for HPLC-UV purity determination.

GC-MS: Targeting Residual Solvents

Residual solvents are process-related impurities that must be controlled within strict limits defined by guidelines such as ICH Q3C. Gas Chromatography with Mass Spectrometry detection is the definitive technique for this purpose due to its ability to separate and identify volatile organic compounds.

Causality Behind Experimental Choices:

  • Technique: Headspace GC is preferred as it introduces only the volatile components into the system, protecting the column from non-volatile matrix components and improving sensitivity.

  • Column: A column with a mid-polar stationary phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) provides good selectivity for a wide range of common laboratory solvents.

  • Detector: A Mass Spectrometer provides definitive identification of each solvent by its unique mass spectrum, eliminating ambiguity.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Quantitative NMR is a powerful primary ratio method for purity determination. Unlike chromatography, it does not require a reference standard of the analyte itself. Instead, the signal from the analyte is compared to the signal of a highly pure, stable internal standard of known concentration.[10][11][12] This provides an orthogonal, absolute measure of purity that can be used to validate chromatographic methods.[13]

Causality Behind Experimental Choices:

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte proton signal to that of a known proton signal from a certified internal standard, the molar quantity and thus the purity of the analyte can be calculated.[12][14]

  • Internal Standard Selection: An ideal internal standard (e.g., Maleic Anhydride) should be highly pure (>99.9%), non-volatile, stable, and have sharp proton signals that do not overlap with any analyte signals.

  • Solvent: A deuterated solvent (e.g., DMSO-d6) is used to avoid overwhelming the spectrum with solvent signals.

QNMR_Workflow cluster_qnmr qNMR Absolute Purity Workflow Weigh_Analyte Accurately weigh Analyte Sample Dissolve Co-dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Standard Accurately weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) Dissolve->Acquire Process Process Data (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte and Standard Peaks Process->Integrate Calculate Calculate Purity (Using Integral Ratios) Integrate->Calculate

Caption: Workflow for absolute purity determination by qNMR.

Experimental Protocols

The following protocols describe the methodology for a comparative study between a commercially sourced Primary Reference Standard (PRS) and a newly synthesized, well-characterized In-house Secondary Standard (ISS) for the purity testing of a new batch of ethyl 5-cyano-4-hydroxy-2-methylbenzoate.

Protocol 1: HPLC-UV Purity and Impurity Profiling
  • Standard Preparation:

    • Accurately weigh ~10 mg of the PRS and ISS into separate 100 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a concentration of 100 µg/mL.

  • Sample Preparation:

    • Prepare the new batch sample at the same concentration (100 µg/mL) in the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 235 nm.[9]

  • Analysis:

    • Inject the PRS, ISS, and sample solutions.

    • Calculate the purity of the sample by area normalization.

    • Calculate the assay value of the ISS against the PRS using the formula: Assay_ISS = (Area_ISS / Area_PRS) * (Conc_PRS / Conc_ISS) * Purity_PRS

Protocol 2: GC-MS for Residual Solvents
  • Standard Preparation:

    • Prepare a stock solution of common process solvents (e.g., Ethanol, Ethyl Acetate, Toluene) in DMSO.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the new batch sample into a 20 mL headspace vial. Add 1 mL of DMSO and seal.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min.

    • Carrier Gas: Helium, constant flow.

    • Injector: Headspace sampler.

    • Detector: Mass Spectrometer (Scan mode).

  • Analysis:

    • Analyze the standard and sample vials. Identify and quantify any detected solvents based on their retention times and mass spectra.

Protocol 3: qNMR for Absolute Purity
  • Sample Preparation:

    • Accurately weigh ~15 mg of the new batch sample and ~5 mg of Maleic Anhydride (certified internal standard) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: ¹H NMR with parameters optimized for quantitation (e.g., long relaxation delay D1 of 30s, 90° pulse).

  • Data Processing & Calculation:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Integrate a well-resolved signal for the analyte (e.g., the aromatic proton singlet) and the singlet for the internal standard (Maleic Anhydride at ~7.3 ppm).

    • Calculate purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass.

Comparative Data Analysis

The following tables summarize the hypothetical results from the analysis of a new batch of ethyl 5-cyano-4-hydroxy-2-methylbenzoate.

Table 1: HPLC-UV Purity Assessment Comparison

ParameterResult using PRSResult using ISS
Assay of ISS against PRS N/A99.8%
Purity of New Batch (% Area) 99.75%99.74%
Known Impurity 1 (%) 0.11%0.11%
Unknown Impurity 2 (%) 0.08%0.09%
Total Impurities (%) 0.25%0.26%

Table 2: Orthogonal Method Comparison for Purity of New Batch

Analytical MethodPurity ResultPrinciple of Measurement
HPLC-UV (% Area) 99.75%Chromatographic Separation & UV Absorbance
qNMR (Absolute Purity) 99.6% (w/w)Molar Ratio to an Internal Standard

Discussion and Conclusion

The experimental data demonstrates a strong correlation between the results obtained using the Primary Reference Standard (PRS) and the In-house Secondary Standard (ISS). The assay value of the ISS was determined to be 99.8% against the PRS, confirming its suitability for routine use. The purity of the new batch, as determined by HPLC, was virtually identical regardless of which standard was used for system suitability, highlighting that a properly qualified ISS provides data equivalent to that of a primary standard for routine quality control.

Crucially, the absolute purity determined by the orthogonal qNMR method was 99.6% (w/w). This result provides a high degree of confidence in the chromatographic method. The slight difference between the qNMR (mass-based) and HPLC (area percent) results is expected and underscores the importance of using orthogonal techniques. HPLC area percent assumes all components have an identical response factor, while qNMR provides a true mass-based purity value.

  • Initial Qualification: A pharmacopeial or certified Primary Reference Standard is essential for the initial validation of analytical methods and for the rigorous characterization and qualification of an In-house Secondary Standard.

  • Routine Analysis: A well-characterized and properly stored In-house Secondary Standard, with clear traceability to the primary standard, is a scientifically sound, compliant, and cost-effective solution for routine quality control and batch release testing.

  • Orthogonal Verification: The periodic use of an orthogonal method like qNMR is highly recommended to verify the accuracy of the primary chromatographic method and to provide a more complete and trustworthy purity profile of the material.

By implementing this multi-tiered approach to reference standards and analytical methodology, researchers and drug development professionals can ensure the quality and consistency of critical intermediates like ethyl 5-cyano-4-hydroxy-2-methylbenzoate, thereby building a solid foundation for the development of safe and effective medicines.

References

  • Advent Chembio. (n.d.). Primary vs Secondary Reference Standards. Retrieved from [Link]

  • GMP Labs. (2025, December 1). Primary Vs Secondary Reference Standards In GMP Labs. Retrieved from [Link]

  • Labinsights. (2024, December 25). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Retrieved from [Link]

  • Quora. (2018, February 22). What are the differences between primary and secondary standards? Retrieved from [Link]

  • HealthManagement.org. (2025, March 14). How Impurity Reference Standards Ensure Drug Safety. Retrieved from [Link]

  • Information Technology Laboratory. (n.d.). 2.3.1.2. Reference standards. Retrieved from [Link]

  • SynThink. (2026, March 20). Regulatory Requirements for Impurity Reference Standards. Retrieved from [Link]

  • Cambrex. (n.d.). Reference Standards. Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Pharmaguideline Forum. (2016, May 20). What is the difference between primary & secondary standards. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Oxford Instruments. (n.d.). Pharmaceutical Manufacturing: Consistency and Purity. Retrieved from [Link]

Sources

Comparative

Evaluating green chemistry alternatives for ethyl 5-cyano-4-hydroxy-2-methylbenzoate synthesis

Title: Evaluating Green Chemistry Alternatives for Ethyl 5-Cyano-4-Hydroxy-2-Methylbenzoate Synthesis Executive Summary Ethyl 5-cyano-4-hydroxy-2-methylbenzoate (CAS: 1807306-23-5) is a highly functionalized aromatic int...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Evaluating Green Chemistry Alternatives for Ethyl 5-Cyano-4-Hydroxy-2-Methylbenzoate Synthesis

Executive Summary Ethyl 5-cyano-4-hydroxy-2-methylbenzoate (CAS: 1807306-23-5) is a highly functionalized aromatic intermediate utilized in the development of complex pharmaceuticals, including xanthine oxidase inhibitors[1]. Synthesizing this molecule requires orthogonal protection and delicate handling of its ester, phenol, methyl, and nitrile groups. The critical bottleneck in its production is the cyanation of its halogenated precursor (ethyl 5-bromo-4-hydroxy-2-methylbenzoate). This guide objectively compares traditional cyanation methods against modern green chemistry alternatives, providing actionable, self-validating protocols for drug development professionals.

The Mechanistic Bottleneck: Traditional Cyanation

Historically, the cyanation of aryl bromides has relied on the Rosenmund-von Braun reaction. This method utilizes stoichiometric amounts of copper(I) cyanide (CuCN) in polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at extreme temperatures (150–200 °C)[2].

Causality of Failure: The extreme heat required for this transformation frequently leads to the thermal degradation of the target's ester and hydroxyl groups, drastically reducing yields. Furthermore, CuCN is highly toxic, and the stoichiometric copper waste skyrockets the Environmental Factor (E-factor). DMF is a known reprotoxin, making this route entirely incompatible with modern sustainable manufacturing mandates.

Green Chemistry Alternatives

To overcome these limitations, modern synthetic protocols have shifted toward transition-metal catalysis coupled with benign cyanide sources. Potassium hexacyanoferrate(II) ( K4​[Fe(CN)6​] ) has emerged as the premier green cyanating agent for these transformations[3][4].

Mechanistic Advantage of K4​[Fe(CN)6​] : Unlike NaCN or KCN, K4​[Fe(CN)6​] is non-toxic and bench-stable. In palladium-catalyzed systems, excess free cyanide ions rapidly poison the catalyst by forming inactive [Pd(CN)4​]2− complexes. K4​[Fe(CN)6​] acts as a "slow-release" cyanide reservoir. The strong Fe–CN coordination ensures that the steady-state concentration of free CN− remains low, allowing the Pd(0) catalyst to efficiently undergo oxidative addition with the aryl bromide without being deactivated[5].

Alternative 1: Micellar Palladium Catalysis in Aqueous Media

By utilizing biodegradable surfactants like TPGS-750-M, the reaction can be performed entirely in water[5]. The surfactant forms nanomicelles that solubilize the highly lipophilic ethyl 5-bromo-4-hydroxy-2-methylbenzoate, bringing it into close proximity with the water-soluble K4​[Fe(CN)6​] and the palladium catalyst. This microenvironment overcomes mass-transfer limitations and drastically lowers the activation energy, allowing the reaction to proceed at 70–80 °C, thereby preserving the delicate ester functionality[3].

Alternative 2: Microwave-Assisted Palladium Cyanation

For rapid throughput, microwave irradiation combined with K4​[Fe(CN)6​] offers a highly energy-efficient alternative[2]. Microwave heating provides localized superheating and rapid energy transfer directly to the polar reagents. This accelerates the transmetalation and reductive elimination steps of the catalytic cycle, reducing the reaction time from 18 hours to merely 10–15 minutes while maintaining exceptional yields[2].

Quantitative Data Presentation

The following table summarizes the performance metrics of the traditional route versus the two green alternatives for the cyanation of the benzoate precursor.

MetricTraditional (Rosenmund-von Braun)Green Alt 1: Micellar CatalysisGreen Alt 2: Microwave-Assisted
Cyanide Source CuCN (Stoichiometric) K4​[Fe(CN)6​] (Catalytic release) K4​[Fe(CN)6​] (Catalytic release)
Catalyst None (Cu is a reactant)Pd(OAc)₂ / CM-phosPd-complex
Solvent DMF or NMPWater + TPGS-750-M (2 wt%)EtOH / H₂O
Temperature 150 °C70–80 °C130 °C
Reaction Time 18–24 hours12–18 hours10–15 minutes
Typical Yield 45–55%85–92%88–94%
E-Factor > 50 (High heavy metal waste)< 10 (Aqueous waste, recoverable)< 15 (Low solvent volume)
Toxicity Profile High (Toxic CN gas risk, Reprotoxic)Low (Non-toxic CN source, Green solvent)Low (Non-toxic CN source)

Visual Workflow: Synthetic Pathways

G Precursor Precursor: Ethyl 5-bromo-4-hydroxy- 2-methylbenzoate Trad Traditional Cyanation (Rosenmund-von Braun) Precursor->Trad Green1 Micellar Catalysis (TPGS-750-M / H2O) Precursor->Green1 Green2 Microwave-Assisted (Pd / EtOH / MW) Precursor->Green2 T_Cond CuCN, DMF, 150°C High Toxicity & Waste Trad->T_Cond G1_Cond K4[Fe(CN)6], Pd Catalyst 80°C, Low Toxicity Green1->G1_Cond G2_Cond K4[Fe(CN)6], Pd Catalyst 130°C, 15 Mins Green2->G2_Cond Product Target Molecule: Ethyl 5-cyano-4-hydroxy- 2-methylbenzoate T_Cond->Product G1_Cond->Product G2_Cond->Product

Comparative workflow of traditional vs. green cyanation routes for the target benzoate.

Experimental Protocol: Micellar Palladium-Catalyzed Cyanation

This self-validating protocol details the optimal Green Alternative 1. The use of an aqueous micellar system ensures high atom economy and eliminates the need for toxic polar aprotic solvents[5].

Reagents:

  • Ethyl 5-bromo-4-hydroxy-2-methylbenzoate (1.0 equiv, 10 mmol)

  • K4​[Fe(CN)6​]⋅3H2​O (0.2 equiv, 2 mmol) (Note: 1 mole of the Fe complex provides 6 moles of CN− .)

  • Pd(OAc)₂ (2 mol%) and CM-phos ligand (4 mol%)[3]

  • Na₂CO₃ (1.2 equiv, 12 mmol)

  • 2 wt% TPGS-750-M in degassed HPLC-grade H₂O (20 mL)

Step-by-Step Methodology:

  • Micellar Solution Preparation: Dissolve TPGS-750-M in degassed water to form a 2 wt% solution.

    • Causality: Degassing is critical; residual oxygen will irreversibly oxidize the electron-rich CM-phos ligand, halting the catalytic cycle before oxidative addition can occur.

  • Catalyst Activation: In a Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ and CM-phos. Add 2 mL of the micellar solution and stir for 10 minutes.

    • Validation: A distinct visual color shift from yellow to dark red/brown indicates the successful reduction of Pd(II) to the active Pd(0) species.

  • Substrate & Reagent Addition: Add the precursor (ethyl 5-bromo-4-hydroxy-2-methylbenzoate), K4​[Fe(CN)6​]⋅3H2​O , and Na₂CO₃ to the flask. Add the remaining 18 mL of the micellar solution.

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring (800 rpm).

    • Causality: High shear stirring is required to maintain the kinetic stability of the nanomicelles and ensure maximum interfacial surface area between the lipophilic substrate and the aqueous cyanide source.

  • In-Process Monitoring: After 12 hours, sample the organic phase (via a micro-extraction with ethyl acetate) and analyze by TLC (Hexanes:EtOAc 3:1).

    • Validation: The disappearance of the less polar bromide precursor and the appearance of a highly UV-active, more polar spot confirms complete conversion.

  • Green Extraction & Isolation: Cool the mixture to room temperature. Extract the product using a green solvent such as cyclopentyl methyl ether (CPME) or ethyl acetate (3 x 15 mL). The aqueous micellar layer containing the catalyst can be recycled for subsequent runs.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from ethanol to yield pure ethyl 5-cyano-4-hydroxy-2-methylbenzoate.

References

  • Title: A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4​[Fe(CN)6​] Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Palladium-catalyzed cyanation reaction of aryl halides using K4​[Fe(CN)6​] as non-toxic source of cyanide under microwave irradiation Source: Applied Organometallic Chemistry (Wiley) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 5-cyano-4-hydroxy-2-methylbenzoate

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling highly functionalized organic building blocks like Ethyl 5-cyano-4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling highly functionalized organic building blocks like Ethyl 5-cyano-4-hydroxy-2-methylbenzoate (CAS: 1807306-23-5) , understanding the why behind a safety protocol is just as critical as the how.

This compound is a beige solid heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs). However, its structural moieties—a cyano group, a weakly acidic phenolic hydroxyl, and an ethyl ester—dictate a specific hazard profile. The protocols below are designed to be self-validating, ensuring that every step you take inherently verifies the safety of the next.

Mechanistic Hazard Assessment

To design an effective safety matrix, we must first understand the causality behind the compound's Global Harmonized System (GHS) classifications, as outlined by [1]:

  • H315 (Skin Irritation) & H320 (Eye Irritation): The phenolic hydroxyl group acts as a weak acid. Upon contact with the moisture in your skin or ocular mucosa, it can disrupt lipid bilayers and cause localized protein denaturation.

  • H335 (Respiratory Irritation): Because the compound presents as a fine beige solid, it is highly prone to aerosolization. Inhalation of these particulates directly irritates the respiratory tract.

  • Cyano Group Reactivity: While the nitrile moiety is covalently bound and stable under standard conditions, it requires strict isolation from strong acids to prevent the theoretical generation and release of highly toxic hydrogen cyanide (HCN) gas.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered specifically for the handling of solid-state aromatic esters and nitriles.

PPE CategorySpecificationProtection Mechanism & CausalityReplacement Frequency
Hand Protection Nitrile (≥0.11 mm thickness)Provides a robust barrier against H315. Phenolic groups can rapidly penetrate standard latex.Every 2-4 hours, or immediately upon visible contamination.
Eye Protection ANSI Z87.1 Safety GogglesPrevents H320 by sealing the ocular mucosa from airborne solid particulates.Reusable (Must be decontaminated with 5% sodium carbonate after use).
Respiratory N95 / P100 Particulate RespiratorMitigates H335 particulate inhalation if the solid must be handled outside a fume hood.Dispose after single use or if breathing resistance increases.
Body Protection Flame-retardant Lab Coat (100% Cotton)Prevents electrostatic discharge during solid transfer, which could otherwise aerosolize the powder.Wash weekly or immediately upon chemical spill.

Expert Insight: If you are solubilizing this compound in Dichloromethane (DCM) for downstream synthesis, standard nitrile gloves will degrade in under 5 minutes. You must upgrade to fluoroelastomer (Viton) gloves for the solubilization step.

Operational Workflow & Handling Protocols

While [1] notes that cold-chain transportation is utilized for this chemical to preserve the integrity of the ester linkage against hydrolysis, standard laboratory handling occurs at room temperature.

Protocol A: Anti-Static Weighing and Solubilization

Self-Validating Check: Before beginning, verify that you have both an anti-static cloth and a calibrated anemometer at your workstation.

  • Environmental Validation: Activate the chemical fume hood. Use your anemometer to verify the face velocity is strictly between 0.4 and 0.5 m/s . Causality: Velocities below 0.4 m/s fail to contain H335 respiratory hazards, while velocities above 0.5 m/s create turbulent vortices that will scatter the fine beige powder.

  • Static Mitigation: Wipe the exterior of the reagent bottle and your stainless-steel weighing spatula with an anti-static cloth. Causality: Fine organic powders accumulate static charge. Unmitigated static causes the powder to repel from the spatula, leading to aerosolization and inaccurate mass readings.

  • Mass Transfer: Transfer the solid into a pre-tared, anti-static weigh boat. Immediately recap the reagent bottle to minimize ambient moisture exposure, which slowly hydrolyzes the ethyl ester.

  • Solubilization: Transfer the solid directly into your reaction vessel. Slowly add your solvent (e.g., DMSO or DMF) directly down the interior sidewall of the vessel. Do not drop solvent directly onto the powder, as the kinetic impact will cause dust kick-up.

Workflow N1 1. Storage Retrieval (Cold-Chain / RT) N2 2. PPE & Fume Hood Setup (Face Velocity > 0.4 m/s) N1->N2 N3 3. Anti-Static Weighing (Beige Solid) N2->N3 N4 4. Solubilization (e.g., DMSO / DMF) N3->N4 N6 6. Solid Waste Disposal (Incineration) N3->N6 Spill Response N5 5. API Synthesis Workflow N4->N5 N5->N6

Fig 1: Operational workflow for handling Ethyl 5-cyano-4-hydroxy-2-methylbenzoate.

Spill Management & Disposal Plan

If the solid is dropped or spilled, the primary risk immediately shifts from dermal contact to acute inhalation.

Protocol B: Spill Response and Neutralization

Self-Validating Check: Ensure your spill kit contains a low-volatility solvent (like water or mild ethanol) and non-sparking scoops before initiating cleanup.

  • Isolation: Immediately halt work and lower the fume hood sash. If the spill occurred on an open bench, evacuate the immediate 2-meter radius and don an N95/P100 respirator.

  • Wet-Wipe Containment (Critical Step): Do not dry sweep. Dry sweeping mechanically aerosolizes the cyano-phenolic particulates. Instead, dampen an absorbent pad with water or a mild ethanol solution and gently lay it over the beige solid to suppress dust.

  • Collection: Scoop the dampened material using a non-sparking tool into a sealable, high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill area with a 5% sodium carbonate solution. Causality: The mild base neutralizes any residual phenolic acidity. Follow this with a thorough deionized water rinse.

  • Disposal Routing: Label the container strictly as "Hazardous Organic Solid Waste - Contains Nitriles/Phenols." Route this waste for high-temperature incineration. Never mix this waste stream with strong acids due to the risk of cyano-group protonation and HCN release.

References

Sources

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